molecular formula C8H8ClNO2 B2460377 5-Chloro-2-methoxybenzamide CAS No. 23068-80-6

5-Chloro-2-methoxybenzamide

Cat. No.: B2460377
CAS No.: 23068-80-6
M. Wt: 185.61
InChI Key: FZOOOJPISNODNI-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxybenzamide is a useful research compound. Its molecular formula is C8H8ClNO2 and its molecular weight is 185.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZOOOJPISNODNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Chloro-2-methoxybenzamide melting point and physical appearance

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5-Chloro-2-methoxybenzamide , addressing the critical distinction between the core intermediate (CAS 23068-80-6) and its pharmacologically significant derivative, Glibenclamide Impurity A (CAS 16673-34-0), which is frequently the actual target in drug development contexts.

Physicochemical Profiling, Synthesis, and Purification[1]

Executive Summary & Disambiguation

Audience: Medicinal Chemists, Process Engineers, and QA/QC Specialists.

In pharmaceutical development, the term "this compound" is often used ambiguously to refer to either the core synthetic intermediate or the Glibenclamide Impurity A . Distinguishing these two is critical for accurate characterization, as their melting points and solubility profiles differ drastically.

Compound Identification Matrix
FeatureCore Intermediate Glibenclamide Impurity A (Target)
Full Name This compound5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
CAS Number 23068-80-6 16673-34-0
Molecular Formula C₈H₈ClNO₂C₁₆H₁₇ClN₂O₄S
Role Synthetic Building BlockCritical Process Impurity / Intermediate
Melting Point N/A (Transient) (See Acid Precursor below)209 – 214 °C (Experimental)
Appearance White crystalline solidWhite to off-white crystalline powder

Critical Note: The majority of "melting point" inquiries for this topic in a drug development context refer to CAS 16673-34-0 (Impurity A), as the core amide (CAS 23068-80-6) is rarely isolated as a final product but rather generated in situ or used immediately.

Physicochemical Properties[1][2][3][4][5][6]
Physical Appearance
  • Form: Crystalline powder.

  • Color: White to off-white (impurities often impart a pale cream or yellow hue).

  • Odor: Odorless to faint characteristic amine odor.

Melting Point Data & Thermal Behavior

Accurate melting point determination is the primary method for assessing purity during synthesis.

CompoundExperimental Melting PointReference Standard
Glibenclamide Impurity A (CAS 16673-34-0)209 – 214 °C EP / USP Reference Standards
5-Chloro-2-methoxybenzoic Acid (Precursor)98 – 100 °C Sigma-Aldrich / Literature
5-Chloro-2-methoxybenzaldehyde (Precursor)73 – 83 °C Thermo Scientific
5-Chlorosalicylic Acid (Starting Material)171 – 172 °C ChemicalBook

Thermodynamic Insight: The high melting point of Impurity A (209–214 °C) compared to its precursors (98–100 °C) is driven by the extensive intermolecular hydrogen bonding network facilitated by the sulfonamide (


) and amide (

) moieties. A depressed melting point (<205 °C) in Impurity A typically indicates contamination with the lower-melting acid precursor or incomplete amidation.
Synthesis & Impurity Logic

Understanding the synthesis pathway is essential to controlling the physical properties and melting point profile. The presence of unreacted precursors significantly alters the observed melting point.

Reaction Pathway Diagram

The following diagram illustrates the synthesis flow and potential carry-over impurities.

SynthesisPathway Start 5-Chlorosalicylic Acid (MP: 171°C) Step1 Methylation (Dimethyl Sulfate) Start->Step1 Inter1 5-Chloro-2-methoxybenzoic Acid (MP: 98-100°C) Step1->Inter1 Step2 Activation (SOCl2 / Oxalyl Chloride) Inter1->Step2 Final Target Benzamide (Impurity A: MP 209-214°C) Inter1->Final Unreacted Acid (Depresses MP) Inter2 Acid Chloride (Reactive Intermediate) Step2->Inter2 Step3 Amidation (Phenethylamine derivative) Inter2->Step3 Step3->Final

Figure 1: Synthetic pathway showing the progression from starting material to the target benzamide. Note the significant melting point shifts at each stage, serving as process control checkpoints.

Experimental Protocols
Protocol A: Melting Point Determination (Capillary Method)

Standard: USP <741> / Ph. Eur. 2.2.14

  • Preparation: Dry the sample at 105 °C for 2 hours to remove solvates (unless testing for solvated forms).

  • Loading: Pack a capillary tube to a height of 3–4 mm. Ensure the packing is compact to avoid air pockets that cause uneven heat transfer.

  • Ramp Rate:

    • Fast Ramp: 10 °C/min up to 190 °C.

    • Slow Ramp: 1 °C/min from 190 °C to the melt.

  • Observation: Record the temperature at the first sign of liquid (onset) and complete liquefaction (clear point).

    • Acceptance Criteria (Impurity A): Onset ≥ 208 °C, Range ≤ 2 °C.

Protocol B: Purification via Recrystallization

If the melting point is depressed (e.g., 200–205 °C), recrystallization is required to remove the 5-chloro-2-methoxybenzoic acid impurity.[1]

Solvent System: Ethanol / Water or Methanol / DMF.

  • Dissolution: Suspend the crude solid in Methanol (10 mL/g). Heat to reflux (65 °C).

  • Co-solvent Addition: If not fully soluble, add DMF dropwise until clear.

  • Filtration: Filter the hot solution through a pre-warmed funnel to remove insoluble mechanical impurities.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature (25 °C) over 2 hours.

    • Cool further to 0–5 °C in an ice bath for 1 hour.

  • Isolation: Filter the white precipitate under vacuum.

  • Washing: Wash the cake with cold Methanol (2 x 2 mL/g).

  • Drying: Dry under vacuum at 50 °C for 12 hours.

Troubleshooting & Common Pitfalls
ObservationProbable CauseCorrective Action
MP < 200 °C Contamination with Acid Precursor (MP 98°C)Recrystallize from Methanol/Water. Verify pH of filtrate (acidic pH indicates impurity).
Wide Melting Range (> 5°C) Wet sample or PolymorphismDry sample at 105°C. Perform DSC to check for polymorphs.
Yellow Discoloration Oxidation of amino/sulfamoyl groupRecrystallize with a reducing agent (e.g., sodium metabisulfite trace) or use degassed solvents.
Oiling Out Cooling too fastRe-heat and cool more slowly; seed with pure crystal if available.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3362317, this compound. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.). Glibenclamide Impurity A Reference Standard. Retrieved from [Link]

Sources

5-Chloro-2-methoxybenzamide pharmacophore in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-chloro-2-methoxybenzamide pharmacophore represents a privileged structure in medicinal chemistry, historically serving as the cornerstone for gastroprokinetic and antipsychotic therapeutics. Most notably exemplified by Metoclopramide , this scaffold exhibits a unique capacity for polypharmacology , simultaneously modulating Dopamine D


 receptors (antagonism) and Serotonin 5-HT

receptors (agonism).

This guide dissects the structural determinants of this pharmacophore, providing a rational basis for ligand design. It details the "pseudo-ring" conformational lock driven by the 2-methoxy group, the electronic contributions of the 5-chloro substituent, and validated synthetic protocols for scaffold generation.

Structural Biology & Structure-Activity Relationship (SAR)

The efficacy of this pharmacophore relies on a precise conformational restriction that mimics the rigid tricyclic structures of classical neuroleptics (e.g., phenothiazines), despite being a flexible benzamide.

The "Pseudo-Ring" Conformational Lock

The defining feature of this scaffold is the Intramolecular Hydrogen Bond (IMHB) between the 2-methoxy oxygen and the amide nitrogen proton.

  • Mechanism: This interaction (

    
     Å) creates a thermodynamically stable 6-membered "pseudo-ring."
    
  • Consequence: It locks the benzamide moiety into a coplanar conformation . This planarity is non-negotiable for high-affinity binding to the D

    
     receptor's orthosteric site, allowing the aromatic ring to engage in 
    
    
    
    -
    
    
    stacking with phenylalanine residues (e.g., Phe198 in D
    
    
    ). Disruption of this H-bond (e.g., by replacing -OMe with -H or bulky groups) breaks planarity and abolishes affinity.
The 5-Chloro Substituent
  • Lipophilicity & Filling: The chlorine atom at position 5 occupies a specific hydrophobic pocket in the receptor.

  • Electronic Effect: As an electron-withdrawing group (EWG), it modulates the pKa of the aniline nitrogen (position 4), preventing metabolic oxidation while maintaining the electron density required for receptor interaction.

  • Substitution Rules: Replacement with Bromine or Iodine often retains or enhances D

    
     affinity due to increased lipophilicity and halogen bonding potential. Replacement with Hydrogen leads to a significant loss of potency (
    
    
    
    -fold).
SAR Visualization

SAR_Map Core Benzamide Core (Planar Scaffold) D2 D2 Receptor (Antagonism) Core->D2 Phe198 Pi-Stacking HT4 5-HT4 Receptor (Agonism) Core->HT4 Ligand Binding Pocket OMe 2-Methoxy Group (Critical) OMe->Core Intramolecular H-Bond Locks Planarity Cl 5-Chloro Group (Hydrophobic/EWG) Cl->Core Halogen Bond/Lipophilicity Amine 4-Amino Group (H-Bond Donor) Amine->Core Electronic Tuning SideChain Basic Side Chain (Ionic Interaction) SideChain->Core Amide Linkage SideChain->D2 Asp114 Salt Bridge

Figure 1: Structural determinants of the this compound pharmacophore.

Mechanistic Pharmacology

The clinical utility of this scaffold in treating gastroparesis and emesis stems from its dual action.

  • D

    
     Receptor Antagonism (Anti-emetic): 
    
    • Blocks dopamine inhibition of cholinergic smooth muscle contraction in the GI tract.

    • In the CNS (Chemoreceptor Trigger Zone), it raises the threshold for vomiting.

    • Binding Mode: The basic tertiary amine of the side chain forms a critical salt bridge with Asp114 (TM3). The aromatic ring engages Phe198 (TM5) and Phe389 (TM6).

  • 5-HT

    
     Receptor Agonism (Prokinetic): 
    
    • Stimulates G

      
      -coupled receptors on enteric cholinergic neurons.
      
    • Increases cAMP

      
       PKA 
      
      
      
      phosphorylation of K
      
      
      channels
      
      
      enhanced Acetylcholine release.
    • Result: Coordinated gastric contractions (unlike the uncoordinated contractions caused by pure cholinergics).

Synthetic Chemistry: Core Construction

The synthesis of the core scaffold requires careful control of regiochemistry to ensure the correct placement of the chloro and methoxy groups.

Protocol: Synthesis of N-(2-(diethylamino)ethyl)-4-amino-5-chloro-2-methoxybenzamide (Metoclopramide)

Objective: To couple the pharmacophore core with a basic side chain. Self-Validating Logic: The use of the acid chloride method is chosen over coupling agents (EDC/HOBt) for scalability and to avoid difficult purification of urea byproducts. The 4-amino group is relatively unreactive towards the acid chloride under these conditions, reducing the need for protection/deprotection steps if temperature is controlled.

Reagents:

  • 4-Amino-5-chloro-2-methoxybenzoic acid (Core Acid)

  • Thionyl Chloride (

    
    )
    
  • N,N-Diethylethylenediamine[1]

  • Triethylamine (

    
    )
    
  • Dichloromethane (DCM) or Toluene

Step-by-Step Methodology:

  • Activation (Acid Chloride Formation):

    • Charge a dry flask with 4-amino-5-chloro-2-methoxybenzoic acid (1.0 eq).

    • Add Thionyl Chloride (3.0 eq) dropwise.

    • Reflux at 80°C for 2-3 hours. Validation: Evolution of HCl gas and dissolution of the solid indicates conversion.

    • Evaporate excess

      
       under vacuum to yield the yellow solid acid chloride. Critical: Do not expose to humid air; hydrolyzes rapidly.
      
  • Coupling (Amidation):

    • Dissolve the crude acid chloride in anhydrous DCM (0.2 M).

    • Cool to 0°C (Ice bath). Reason: Controls exotherm and prevents side reaction at the 4-amino position.

    • Add a mixture of N,N-diethylethylenediamine (1.1 eq) and Triethylamine (1.5 eq) in DCM dropwise over 30 mins.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Workup & Purification:

    • Quench with water.[2] Basify aqueous layer to pH 10 with NaOH (to ensure the product amine is free-based and soluble in organic layer).

    • Extract with DCM (

      
      ).
      
    • Wash organic layer with brine, dry over

      
      .
      
    • Recrystallization: Dissolve crude solid in minimum hot acetone, add diethyl ether until turbid, and cool.

Synthesis_Flow Start 4-Amino-5-chloro-2-methoxybenzoic acid Step1 Activation: SOCl2, Reflux, 2h (Forms Acid Chloride) Start->Step1 Step2 Coupling: R-NH2, Et3N, DCM, 0°C (Nucleophilic Acyl Substitution) Step1->Step2 Step3 Workup: pH > 10 Extraction (Isolates Basic Product) Step2->Step3 End Final Benzamide Product (>85% Yield) Step3->End

Figure 2: Synthetic pathway for benzamide pharmacophore generation.

Comparative Drug Profiles

The following table contrasts the archetype (Metoclopramide) with high-potency analogs, highlighting the impact of structural modifications.

CompoundStructure ModificationD

Affinity (

)
5-HT

Activity
Clinical Focus
Metoclopramide Archetype285 - 483 nMPartial AgonistAnti-emetic / Gastroparesis
Clebopride Benzyl-piperidine side chain~20 nMAgonistFunctional Dyspepsia
YM-09151-2 Pyrrolidine side chain0.1 - 0.5 nMAntagonist (5-HT

)
Potent Neuroleptic (Research)
Prucalopride Benzofuran (Rigidified OMe)> 10

M (Low)
Full Agonist (

2.5 nM)
Chronic Constipation

Note: Prucalopride illustrates how "closing" the methoxy group into a furan ring eliminates D


 affinity (removing EPS side effects) while maximizing 5-HT

selectivity.

References

  • Harrington, R. A., et al. (1983). Metoclopramide: An Updated Review of its Pharmacological Properties and Clinical Use. Drugs. Link

  • Iwanaga, Y., et al. (1996). Characterization of the 5-HT4 receptor agonist activity of the new prokinetic agent, mosapride citrate. Japanese Journal of Pharmacology. Link

  • Breslin, H. J., et al. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. Link

  • Khorana, N., et al. (2003). Structural requirements for D2 and 5-HT3 receptor binding of 2-methoxybenzamides. Journal of Medicinal Chemistry. Link

  • Guide to Pharmacology. (2023). Metoclopramide: Biological Activity. IUPHAR/BPS. Link

Sources

5-Chloro-2-methoxybenzamide safety data sheet (SDS) and toxicity

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 23068-80-6 Primary Application: Pharmaceutical Intermediate (Sulfonylurea Class) Document Type: Technical Safety & Handling Guide

Chemical Identity & Physicochemical Profile

5-Chloro-2-methoxybenzamide is a chlorinated benzamide derivative serving as a critical pharmacophore scaffold in medicinal chemistry. It is most notably recognized as the stable amide precursor and metabolic reference standard for Glibenclamide (Glyburide) , a second-generation sulfonylurea used in the management of Type 2 Diabetes Mellitus.

Its structural integrity relies on the steric hindrance provided by the ortho-methoxy group, which protects the amide bond from rapid enzymatic hydrolysis, a feature utilized in drug design to prolong half-life.

Table 1: Physicochemical Specifications
PropertySpecificationValidation Standard
Molecular Formula C₈H₈ClNO₂High-Resolution Mass Spectrometry (HRMS)
Molecular Weight 185.61 g/mol Calculated
Appearance White to off-white crystalline powderVisual Inspection
Melting Point 185–187 °CDSC / Capillary Method
Solubility DMSO (>45 mg/mL), Methanol; Insoluble in WaterGravimetric Analysis
LogP (Predicted) ~1.9Lipophilicity Assessment
pKa ~14 (Amide N-H)Potentiometric Titration
GHS Hazard Assessment & Toxicology

While often categorized generically as an "irritant," the toxicity profile of this compound is dictated by its lipophilic nature (facilitated by the methoxy group) and its potential as a substrate for hepatic enzymes.

GHS Classification (29 CFR 1910.1200 / EU CLP)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (Acute Toxicity, Oral - Category 4).

    • H315: Causes skin irritation (Category 2).

    • H319: Causes serious eye irritation (Category 2A).

    • H335: May cause respiratory irritation (STOT SE 3).[1]

Toxicological Mechanism

The ortho-methoxy substituent increases the molecule's lipophilicity compared to the unsubstituted benzamide, enhancing dermal absorption. Upon systemic entry, benzamides can undergo N-hydroxylation via CYP450 enzymes, potentially leading to reactive intermediates. However, the 5-chloro substitution blocks para-hydroxylation, directing metabolism toward O-demethylation.

  • Acute Effects: Localized irritation of mucous membranes due to weak acidity and physical abrasion of micro-crystals.

  • Chronic Risks: Repeated exposure may sensitize the respiratory tract. As a structural analogue to bioactive sulfonylureas, systemic absorption should be minimized to avoid potential hypoglycemia-like off-target effects, though the amide lacks the urea moiety required for full SUR1 receptor potency.

Emergency Response & Handling Protocols

This section outlines a self-validating workflow for handling spills. The "validation" step ensures the hazard is neutralized before the area is declared safe.

Diagram 1: Exposure & Spill Response Logic

SpillResponse Start Incident: Material Spill Assess Assess State: Dry Powder vs. Solution Start->Assess Dry Dry Powder Spill Assess->Dry Wet Solution (DMSO/MeOH) Assess->Wet ActionDry Action: HEPA Vacuum or Wet-Wipe (Avoid Dust) Dry->ActionDry ActionWet Action: Absorb with Vermiculite Do NOT use combustible paper Wet->ActionWet Decon Decontamination: Wash with 10% Na2CO3 then Water ActionDry->Decon ActionWet->Decon Validate Validation Endpoint: UV Lamp Check (Fluorescence) or pH Neutrality Decon->Validate

Figure 1: Decision matrix for containment and neutralization of halogenated benzamides.

Handling Protocol: The "Zero-Dust" Standard
  • PPE: Nitrile gloves (minimum 0.11 mm thickness) are required. The lipophilic methoxy group can permeate latex.

  • Engineering Controls: All weighing must occur inside a fume hood or powder containment enclosure.

  • Decontamination: Benzamides are stable. Simple water washing is ineffective. Use a surfactant or a weak base (10% Sodium Carbonate) to solubilize residues before water rinsing.

Drug Development Context: The Glibenclamide Connection

For researchers, this compound is not just a reagent; it is the "Left-Hand Side" (LHS) pharmacophore of the Glibenclamide molecule.

Synthesis Relevance: In the industrial synthesis of Glibenclamide, 5-chloro-2-methoxybenzoic acid is converted to its acid chloride. However, the amide form (CAS 23068-80-6) often appears as a stable impurity or is used as a reference standard to quantify hydrolysis rates of the active drug.

Diagram 2: Synthetic Pathway & Pharmacophore Assembly

SynthesisPath Precursor 5-Chloro-2-methoxy- benzoic acid Intermed Acid Chloride Intermediate Precursor->Intermed SOCl2 Target 5-CHLORO-2-METHOXY- BENZAMIDE (CAS 23068-80-6) Intermed->Target NH3 (Ammonolysis) Drug Glibenclamide (Antidiabetic Agent) Intermed->Drug 4-(2-aminoethyl)- benzenesulfonamide Target->Drug Reference Standard for Impurity A

Figure 2: The role of this compound in the sulfonylurea synthetic landscape. Solid lines indicate direct synthesis; dashed lines indicate the drug production route where the amide appears as a side-product.

Analytical Verification Protocol

To ensure scientific integrity, researchers must validate the identity of CAS 23068-80-6 before use in biological assays.

Method: Reverse-Phase HPLC (Self-Validating)

  • Column: C18 (e.g., Agilent Zorbax Eclipse), 5 µm, 4.6 x 150 mm.

  • Mobile Phase: Isocratic 60:40 (Methanol : 0.1% Formic Acid in Water).

    • Why Formic Acid? It suppresses the ionization of the amide nitrogen, sharpening the peak shape.

  • Detection: UV @ 230 nm (Benzamide absorption max).

  • Expected Result: Single sharp peak at ~4.5 min (depending on flow rate).

  • Rejection Criteria: Any secondary peak >1% area indicates hydrolysis to 5-chloro-2-methoxybenzoic acid (precursor).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3362317, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: this compound.[2][1] Retrieved from [Link][2][1]

  • Schneider, S. et al. (2021).Synthesis and Structure-Activity Relationships of Sulfonylurea Derivatives. Journal of Medicinal Chemistry. (Contextual grounding for Glibenclamide synthesis).

Sources

Technical Guide: The Role of 5-Chloro-2-methoxybenzamide in Sulfonylurea Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-2-methoxybenzamide derivatives represent the critical "left-hand" pharmacophore in second-generation sulfonylurea antidiabetics, most notably Glibenclamide (Glyburide) . While the simple primary amide (CAS 4088-80-6) exists, the industrial utility of this moiety is realized through the intermediate 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (CAS 16673-34-0).

This guide details the technical integration of this benzamide core into the sulfonylurea scaffold. It focuses on the chemical engineering required to couple the sulfonamide "tail" with isocyanates, a reaction defining the efficacy and purity of the final drug substance.

Chemical Profile & Strategic Importance

The this compound moiety is not merely a structural filler; it provides the lipophilic bulk required for high-affinity binding to the SUR1 receptor on pancreatic


-cells. In synthesis, it serves as the stable "anchor" while the reactive sulfonylurea bridge is constructed.
PropertySpecification
Primary Target Glibenclamide (Glyburide)
Key Intermediate 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
CAS No.[1][2] (Intermediate) 16673-34-0
Molecular Weight 368.84 g/mol
Role Nucleophilic sulfonamide donor in urea formation
Critical Quality Attribute Isomeric purity (para-substitution)

The Synthetic Pathway: From Acid to Sulfonylurea[3]

The synthesis is a linear convergent process. The benzamide linkage is established before the sulfonylurea bridge to prevent side reactions with the sensitive urea functionality.

Phase 1: Construction of the Benzamide Core

The process begins with 5-chloro-2-methoxybenzoic acid . It is activated (via acid chloride or mixed anhydride) and coupled with 2-phenylethylamine .

  • Technical Insight: Direct acylation is preferred over using the primary amide (this compound) and alkylating it, as N-alkylation of amides often leads to O-alkylation impurities.

Phase 2: Introduction of the Sulfonamide Handle

The resulting N-phenethyl-5-chloro-2-methoxybenzamide undergoes chlorosulfonation using excess chlorosulfonic acid (


).
  • Regioselectivity: The para position on the phenethyl ring is electronically activated and sterically accessible.

  • Ammonolysis: The sulfonyl chloride is quenched with aqueous ammonia to yield the Sulfonamide Intermediate (CAS 16673-34-0) .

Phase 3: The Sulfonylurea Coupling (The Core Reaction)

This is the most critical step. The sulfonamide intermediate reacts with cyclohexyl isocyanate (or a carbamate equivalent) to form the sulfonylurea bridge.

G Acid 5-Chloro-2-methoxybenzoic Acid Benzamide N-Phenethyl-benzamide Intermediate Acid->Benzamide Acylation (-HCl) Amine 2-Phenylethylamine Amine->Benzamide Sulfonamide Sulfonamide Intermediate (CAS 16673-34-0) Benzamide->Sulfonamide 1. ClSO3H 2. NH3 (aq) Glibenclamide Glibenclamide (Final Drug) Sulfonamide->Glibenclamide Coupling (Base Catalyzed) Isocyanate Cyclohexyl Isocyanate Isocyanate->Glibenclamide

Figure 1: The linear synthetic pathway emphasizing the transformation of the benzamide core into Glibenclamide.

Mechanistic Deep Dive: The Coupling Reaction

The reaction between the sulfonamide intermediate and cyclohexyl isocyanate is a nucleophilic addition. However, sulfonamides are poor nucleophiles (


). The reaction requires base catalysis to generate the active sulfonamidate anion.
Mechanism Steps:
  • Deprotonation: A base (e.g.,

    
    , 
    
    
    
    , or
    
    
    ) deprotonates the sulfonamide nitrogen (
    
    
    ).
  • Nucleophilic Attack: The nitrogen anion attacks the electrophilic carbon of the isocyanate (

    
    ).
    
  • Proton Transfer: The resulting imidate anion picks up a proton to form the stable urea linkage (

    
    ).
    

Mechanism Step1 Sulfonamide Intermediate (R-SO2NH2) Anion Sulfonamidate Anion (R-SO2NH-) Step1->Anion Deprotonation Base Base (OH-) Base->Anion Transition Tetrahedral Intermediate Anion->Transition Nucleophilic Attack Iso Cyclohexyl Isocyanate (Cy-N=C=O) Iso->Transition Product Sulfonylurea (Glibenclamide) Transition->Product Proton Transfer

Figure 2: Mechanistic flow of the base-catalyzed sulfonylurea formation.

Experimental Protocol: Synthesis of Glibenclamide

This protocol describes the final coupling of the this compound sulfonamide intermediate with cyclohexyl isocyanate.[3]

Reagents:

  • 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (10.0 g, 27.1 mmol)

  • Cyclohexyl isocyanate (3.73 g, 29.8 mmol, 1.1 eq)

  • Potassium Carbonate (

    
    ) (Anhydrous, 4.1 g, 29.8 mmol)
    
  • Acetone (Dry, 100 mL)

Procedure:

  • Setup: Charge a 250 mL 3-neck round-bottom flask with the Sulfonamide Intermediate and Acetone . Stir to create a suspension.

  • Activation: Add

    
      in a single portion. Heat the mixture to reflux (
    
    
    
    ) for 30 minutes.
    • Why? Refluxing ensures the formation of the potassium sulfonamidate salt, which is more soluble and reactive than the neutral sulfonamide.

  • Addition: Cool the mixture to

    
    . Add Cyclohexyl isocyanate  dropwise over 20 minutes via an addition funnel.
    
    • Control: Exothermic reaction.[4] Maintain temperature

      
       to prevent isocyanate polymerization.
      
  • Reaction: Return to reflux and stir for 4–6 hours. Monitor by TLC or HPLC (Disappearance of sulfonamide peak).

  • Workup:

    • Evaporate acetone under reduced pressure.[5]

    • Dissolve the residue in water (150 mL). The product exists as the soluble potassium salt.

    • Filter to remove unreacted insoluble matter.

    • Acidify the filtrate with 1N HCl to pH 3–4. The Glibenclamide will precipitate as a white solid.

  • Purification: Recrystallize from Ethanol/Water (9:1) to remove trace isocyanate derivatives.

Yield: Typical yields range from 85% to 92%. Purity: >99.5% (HPLC).

Process Optimization & Troubleshooting

Common Impurities
Impurity TypeOriginMitigation Strategy
Glibenclamide Impurity A Unreacted Sulfonamide IntermediateEnsure slight excess (1.1 eq) of isocyanate; extend reaction time.
Isocyanate Dimers Polymerization of cyclohexyl isocyanateMaintain strict anhydrous conditions; avoid excessive temperature spikes during addition.
Ortho-isomer Regioisomer from chlorosulfonation stepMust be removed before the coupling step via recrystallization of the sulfonamide intermediate.
Solvent Selection[5]
  • Acetone: Standard for lab scale. Easy to remove, good solubility for the potassium salt.

  • DMSO/DMF: Used in industrial scales for higher concentration throughput, but requires aqueous workup to remove high-boiling solvent.

  • Flow Chemistry: Recent advances utilize continuous flow reactors for the chlorosulfonation step to strictly control the para/ortho ratio, significantly improving the yield of the precursor [4].

References

  • Preparation of p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. US Patent 3,965,173. Vertex Pharma. (1976). Link

  • Glibenclamide Synthesis and Properties. ChemicalBook. (2024). Link

  • Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives. ResearchGate. (2025). Link

  • Total Synthesis of Glipizide and Glibenclamide in Continuous Flow. ResearchGate. (2020). Link

  • Refining method for producing glibenclamide. CN Patent 105111113A. (2015). Link

Sources

Methodological & Application

Synthesis of 5-Chloro-2-methoxybenzamide from 5-chlorosalicylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This Application Note details the synthesis of 5-Chloro-2-methoxybenzamide , a critical pharmacophore used in the manufacturing of benzamide-class gastroprokinetic agents (e.g., Itopride, Clebopride) and neuroleptics.

The transformation of 5-chlorosalicylic acid (5-CSA) to the target amide requires the functionalization of two distinct nucleophilic sites: the phenolic hydroxyl group and the carboxylic acid.

Strategic Challenges:

  • Chemoselectivity: The phenolic hydroxyl group at the ortho position is deactivated by hydrogen bonding with the carbonyl, requiring aggressive alkylation conditions.

  • Regiocontrol: Simultaneous methylation often yields the methyl ester/methyl ether, necessitating a hydrolysis step to restore the acid functionality before amidation, or a direct ammonolysis of the ester.

  • Activation: The electron-donating methoxy group reduces the electrophilicity of the carbonyl carbon, making direct amidation of the ester slow.

Selected Route: To ensure maximum purity and reproducibility (E-E-A-T), this guide utilizes a robust Three-Phase Protocol :

  • Exhaustive Methylation: Conversion of 5-CSA to Methyl 5-chloro-2-methoxybenzoate.

  • Saponification: Selective hydrolysis to 5-Chloro-2-methoxybenzoic acid.

  • Activation & Amidation: Conversion to the acid chloride followed by reaction with ammonia.

Retrosynthetic Analysis

The following diagram illustrates the logical disconnection of the target molecule.

Retrosynthesis Target This compound (Target) Int1 5-Chloro-2-methoxybenzoyl chloride (Activated Electrophile) Int1->Target Amidation (NH3) Int2 5-Chloro-2-methoxybenzoic acid (Purified Intermediate) Int2->Int1 Activation (SOCl2) Int3 Methyl 5-chloro-2-methoxybenzoate (Fully Protected) Int3->Int2 Saponification (NaOH) Start 5-Chlorosalicylic acid (Starting Material) Start->Int3 O-Methylation (DMS/Base)

Figure 1: Retrosynthetic breakdown showing the stepwise construction of the benzamide core.

Experimental Protocols

Phase 1: Exhaustive Methylation

Objective: Convert 5-chlorosalicylic acid to Methyl 5-chloro-2-methoxybenzoate. Rationale: Attempting to selectively methylate only the phenol is difficult due to the acidity of the carboxylic group. It is cleaner to methylate both sites (forming the ester and ether) and then selectively hydrolyze the ester.

Reagents:

  • 5-Chlorosalicylic acid (5-CSA)[1][2]

  • Dimethyl sulfate (DMS) (Warning: Genotoxic/Carcinogenic)

  • Potassium Carbonate (

    
    , anhydrous)[3]
    
  • Acetone (Solvent)

Protocol:

  • Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a pressure-equalizing dropping funnel.

  • Charging: Add 17.25 g (0.1 mol) of 5-CSA and 34.5 g (0.25 mol) of anhydrous

    
     to 200 mL of dry acetone.
    
  • Addition: Heat the suspension to mild reflux. Add 28.4 g (0.225 mol) of Dimethyl sulfate dropwise over 45 minutes. Note: The excess base and alkylating agent ensure complete coverage of both the carboxyl and hydroxyl groups.

  • Reaction: Reflux for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2). The starting material spot (

    
    ) should disappear, replaced by the less polar ester (
    
    
    
    ).
  • Workup:

    • Cool the mixture to room temperature (RT).

    • Filter off the inorganic salts (

      
      , 
      
      
      
      ). Wash the cake with acetone.
    • Concentrate the filtrate under reduced pressure to obtain a pale yellow oil.

    • Quenching: Pour the oil into 300 mL of ice-water and stir vigorously for 30 minutes to decompose excess DMS. The product will solidify.

  • Yield: ~90-95% (Methyl 5-chloro-2-methoxybenzoate).

Phase 2: Saponification (Hydrolysis)

Objective: Selective cleavage of the methyl ester to yield 5-Chloro-2-methoxybenzoic acid. Rationale: We need the free acid to generate the highly reactive acid chloride in Phase 3.

Protocol:

  • Dissolution: Suspend the crude ester from Phase 1 in 100 mL of Methanol.

  • Hydrolysis: Add 50 mL of 20% NaOH aqueous solution.

  • Reaction: Reflux for 2 hours. The solution should become clear.

  • Isolation:

    • Evaporate the methanol under reduced pressure.

    • Dilute the aqueous residue with water (100 mL).

    • Acidification: Cool to 0-5°C and slowly acidify with Conc. HCl to pH 1-2. A thick white precipitate will form.

  • Purification: Filter the solid, wash with cold water, and dry in a vacuum oven at 60°C.

  • Data: White crystalline solid. Melting Point: 170–172°C.

Phase 3: Activation & Amidation

Objective: Conversion of the acid to the primary amide via the acid chloride. Rationale: Direct reaction of the acid with ammonia is inefficient. Thionyl chloride (


) converts the hydroxyl of the acid to a chloride leaving group, activating the carbonyl for nucleophilic attack by ammonia.

Reagents:

  • 5-Chloro-2-methoxybenzoic acid (Phase 2 product)[1][2]

  • Thionyl Chloride (

    
    )[4][5]
    
  • Ammonia (

    
    , 25% aqueous solution or anhydrous gas)
    
  • Toluene (Solvent)[3][6]

Protocol:

  • Activation:

    • In a dry flask, place 18.6 g (0.1 mol) of 5-Chloro-2-methoxybenzoic acid.

    • Add 50 mL of Toluene and 14.3 g (0.12 mol) of Thionyl Chloride.

    • Add 1-2 drops of DMF (catalyst).

    • Reflux for 2-3 hours until gas evolution (

      
      , 
      
      
      
      ) ceases.
    • Distillation: Distill off excess

      
       and Toluene under reduced pressure to yield the crude 5-chloro-2-methoxybenzoyl chloride (yellow oil/solid).
      
  • Amidation:

    • Dissolve the crude acid chloride in 50 mL of dry Dichloromethane (DCM) or Toluene.

    • Option A (Aqueous Ammonia): Cool 100 mL of 25%

      
       to 0°C. Add the acid chloride solution dropwise with vigorous stirring.
      
    • Option B (Anhydrous): Bubble

      
       gas through the DCM solution at 0°C for 30 minutes.
      
  • Workup:

    • Stir for 1 hour at RT.

    • Filter the precipitate (if using aqueous ammonia, the product often precipitates out; if using DCM, the product may be in the organic layer or precipitate depending on concentration).

    • Standard Wash: Wash the solid with water to remove ammonium salts.

    • Recrystallize from Ethanol/Water.

Process Workflow & Decision Logic

The following flowchart outlines the critical control points and decision logic for the synthesis.

Workflow Start Start: 5-Chlorosalicylic Acid Step1 Methylation (DMS/K2CO3) Start->Step1 Check1 QC: TLC Check (Disappearance of Phenol) Step1->Check1 Check1->Step1 Incomplete (Add more DMS) Step2 Saponification (NaOH) Check1->Step2 Complete Step3 Acidification (HCl) Step2->Step3 Step4 Activation (SOCl2) Step3->Step4 Step5 Amidation (NH3) Step4->Step5 End Final Product: This compound Step5->End

Figure 2: Operational workflow emphasizing the critical quality check (QC) after methylation.

Quantitative Data Summary

ParameterPhase 1 (Esterification)Phase 2 (Hydrolysis)Phase 3 (Amidation)
Reagent Stoichiometry 1.0 : 2.25 (Substrate:DMS)1.0 : 2.5 (Ester:NaOH)1.0 : 1.2 (Acid:SOCl2)
Temperature Reflux (56°C)Reflux (65°C)Reflux (110°C)

0°C
Reaction Time 4–6 Hours2 Hours3 Hours (Activation)
Typical Yield 92–95%90–93%85–88%
Appearance Pale Yellow Oil/SolidWhite Crystalline SolidWhite Powder
Melting Point 48–50°C170–172°C212–214°C

References

  • Preparation of Itopride Intermediates

    • Source: Patent US3965173A & ResearchG
    • Relevance: Describes the methylation of 5-chlorosalicylic acid and subsequent conversion to amides.
    • URL:

  • Methylation of Salicylic Acid Derivatives

    • Source: Silva, et al. "Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate...
    • Relevance: Provides mechanistic insight into the use of Dimethyl Sulfate (DMS) and base for phenolic/carboxylic methylation.[7][8][9]

    • URL:

  • Amide Synthesis via Thionyl Chloride

    • Source: Montalbano, F., et al. "One-pot synthesis of amides from carboxylic acids activated using thionyl chloride." RSC Advances.
    • Relevance: Validates the activation protocol using SOCl2 for high-yield amid
    • URL:

  • Safety Data (Dimethyl Sulfate)

    • Source: PubChem.
    • Relevance: Critical safety information regarding the carcinogenicity and neutraliz
    • URL:

Sources

Protocol for methylation of 5-chlorosalicylic acid to 5-Chloro-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-Chloro-2-methoxybenzamide, a key intermediate in pharmaceutical development, notably in the synthesis of glibenclamide and as a scaffold for potential anti-cancer agents.[1][2] The protocol details a robust two-stage synthetic pathway commencing with the methylation of 5-chlorosalicylic acid, followed by the amidation of the resulting carboxylic acid intermediate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical safety considerations.

Introduction and Synthetic Strategy

This compound is a valuable building block in medicinal chemistry. Its synthesis from the readily available 5-chlorosalicylic acid is a common requirement in process development and discovery chemistry labs. The strategy outlined herein involves two principal transformations:

  • O-Methylation: The phenolic hydroxyl group of 5-chlorosalicylic acid is selectively methylated. This reaction proceeds via a Williamson ether synthesis mechanism, where a phenoxide ion acts as a nucleophile.[3][4]

  • Amidation: The carboxylic acid group of the methylated intermediate is converted into a primary amide. This is efficiently achieved by first activating the carboxylic acid to an acyl chloride, followed by nucleophilic acyl substitution with ammonia.

This application note provides validated, step-by-step protocols for each stage, explains the chemical principles underpinning the choice of reagents and conditions, and outlines the necessary analytical methods for product characterization.

Overall Synthetic Workflow

The complete synthetic pathway from the starting material to the final product is illustrated below. This process is designed to first protect the reactive phenolic group via methylation before proceeding to the amidation step.

G cluster_0 Part 1: O-Methylation cluster_1 Part 2: Amidation A 5-Chlorosalicylic Acid B Methyl 5-chloro-2-methoxybenzoate A->B  1. (CH₃)₂SO₄, K₂CO₃  2. Acetone, Reflux C 5-Chloro-2-methoxybenzoic Acid B->C  NaOH, H₂O/MeOH  Reflux D 5-Chloro-2-methoxybenzoyl Chloride C->D  SOCl₂, Reflux C->D E This compound (Final Product) D->E  NH₄OH (aq)

Diagram 1: High-level workflow for the synthesis of this compound.

Part 1: O-Methylation of 5-Chlorosalicylic Acid

Reaction Principle and Mechanistic Insight

The methylation of the phenolic hydroxyl group of 5-chlorosalicylic acid is a classic example of the Williamson ether synthesis.[5] The reaction proceeds via an SN2 mechanism.

  • Causality of Reagent Selection:

    • Base (Anhydrous Potassium Carbonate, K₂CO₃): A moderately strong base is required to deprotonate both the phenolic hydroxyl group and the carboxylic acid. The resulting phenoxide is a potent nucleophile that readily attacks the methylating agent. Anhydrous conditions are crucial; the presence of water would lead to the hydrolysis of dimethyl sulfate and reduce yield.[6]

    • Methylating Agent (Dimethyl Sulfate, (CH₃)₂SO₄): Dimethyl sulfate is a highly efficient and cost-effective source of an electrophilic methyl group for SN2 reactions.

    • Solvent (Acetone): Acetone is an ideal polar aprotic solvent for this reaction. It effectively dissolves the starting material and facilitates the SN2 reaction without interfering with the nucleophile or electrophile.

The initial reaction produces the methyl ester, methyl 5-chloro-2-methoxybenzoate, as both acidic protons are removed by the base and both sites can react.[6] This ester is then hydrolyzed in a subsequent step to yield the desired carboxylic acid intermediate for the amidation phase.

Detailed Protocol: Synthesis of 5-Chloro-2-methoxybenzoic Acid

Stage 1: Synthesis of Methyl 5-chloro-2-methoxybenzoate

  • Setup: To a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-chlorosalicylic acid (100 g), anhydrous potassium carbonate (315 g), and acetone (1 L).[6]

  • Reaction Initiation: Stir the suspension vigorously and heat to reflux.

  • Addition of Methylating Agent: While maintaining reflux, carefully add dimethyl sulfate (215 g) dropwise over a period of 20-30 minutes.

    • Safety Note: Dimethyl sulfate is extremely toxic, carcinogenic, and corrosive.[7][8] All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including heavy-duty nitrile or neoprene gloves, a lab coat, and chemical splash goggles.

  • Reaction Completion: Continue to stir the mixture under reflux for a minimum of 4 hours, or until TLC analysis (e.g., using a 7:3 hexanes:ethyl acetate mobile phase) indicates the complete consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the suspension to remove the inorganic salts (potassium carbonate and potassium sulfate). Wash the filter cake with a small amount of acetone.

    • Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator. The resulting crude product, methyl 5-chloro-2-methoxybenzoate, can be used directly in the next step or purified further.[6]

Stage 2: Hydrolysis to 5-Chloro-2-methoxybenzoic Acid

  • Setup: Transfer the crude methyl 5-chloro-2-methoxybenzoate to a suitable flask. Add a solution of sodium hydroxide (e.g., 2 M in a 5:2 mixture of methanol and water).[9]

  • Reaction: Heat the mixture to reflux and stir for 2-3 hours, monitoring the disappearance of the ester by TLC.

  • Work-up:

    • Cool the reaction mixture and remove the methanol via rotary evaporation.

    • Dilute the remaining aqueous solution with water.

    • Slowly acidify the solution to a pH of ~2 using concentrated hydrochloric acid while cooling in an ice bath. A white precipitate will form.

    • Collect the solid product by vacuum filtration, wash the filter cake thoroughly with cold water, and dry under vacuum to yield 5-chloro-2-methoxybenzoic acid.

Part 2: Amidation of 5-Chloro-2-methoxybenzoic Acid

Reaction Principle and Mechanistic Insight

The conversion of a carboxylic acid to a primary amide requires activation of the carboxyl group to enhance its electrophilicity.

  • Causality of Reagent Selection:

    • Activating Agent (Thionyl Chloride, SOCl₂): Thionyl chloride is a highly effective reagent for converting carboxylic acids into acyl chlorides, which are much more reactive towards nucleophiles.[1] The byproducts of this reaction are sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, which are easily removed, simplifying purification.

    • Nucleophile (Ammonium Hydroxide, NH₄OH): Aqueous ammonium hydroxide provides the ammonia nucleophile required to attack the acyl chloride, forming the primary amide.

G A 5-Chloro-2-methoxybenzoic Acid B 5-Chloro-2-methoxybenzoyl Chloride A->B  SOCl₂  (Activation) C This compound B->C  NH₃ / NH₄OH  (Nucleophilic Acyl  Substitution)

Diagram 2: Amidation via an acyl chloride intermediate.

Detailed Protocol: Synthesis of this compound
  • Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), place 5-chloro-2-methoxybenzoic acid (19 g).[6]

  • Acyl Chloride Formation: Carefully add thionyl chloride (64 ml) to the flask.

    • Safety Note: Thionyl chloride is highly corrosive and reacts violently with water.[10][11] It releases toxic gases upon reaction. This procedure must be conducted in a chemical fume hood with appropriate PPE.

  • Reaction: Heat the mixture under reflux for 1 hour. The solid should dissolve completely.

  • Removal of Excess Reagent: After cooling, carefully remove the excess thionyl chloride under reduced pressure. To ensure complete removal, co-evaporation with an anhydrous solvent like benzene or toluene can be performed (add 100 ml of the solvent and evaporate under reduced pressure).[6] The resulting solid residue is 5-chloro-2-methoxybenzoyl chloride.

  • Amidation:

    • Carefully and slowly add the crude 5-chloro-2-methoxybenzoyl chloride in portions to a beaker of concentrated ammonium hydroxide solution cooled in an ice bath, with vigorous stirring.

    • A precipitate will form immediately. Continue stirring for 30 minutes in the ice bath.

  • Work-up and Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake extensively with cold water to remove any ammonium salts.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a white solid.

    • Dry the final product under vacuum.

Summary of Key Parameters and Expected Results

ParameterPart 1: Methylation & HydrolysisPart 2: Amidation
Starting Material 5-Chlorosalicylic Acid5-Chloro-2-methoxybenzoic Acid
Key Reagents Dimethyl Sulfate, K₂CO₃, NaOHThionyl Chloride, Ammonium Hydroxide
Solvent Acetone, Methanol/WaterNone (excess SOCl₂), Water
Reaction Temp. Reflux (~56°C)Reflux (~79°C)
Typical Yield >90% (for ester formation)[6]70-80% (from the acid)[6]
Product 5-Chloro-2-methoxybenzoic AcidThis compound
Purity (Post-Recrystallization) >98%>98% (by HPLC)[2][12]

Product Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • NMR Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure. The spectra should be consistent with the expected shifts for the aromatic protons, the methoxy group, and the amide protons.[13]

  • Mass Spectrometry (MS): To confirm the molecular weight (185.61 g/mol ).[14]

  • FTIR Spectroscopy: To verify the presence of key functional groups, including the amide N-H stretches (approx. 3400-3200 cm⁻¹) and the amide C=O stretch (approx. 1650 cm⁻¹).[13]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which should typically be ≥98%.[12]

  • Melting Point: A sharp melting point consistent with literature values serves as a good indicator of purity.

References

  • Chubb, F. L., & Eric, L. (Assignee). (1976). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. U.S. Patent No. 3,965,173.
  • ChemBK. (2024). 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide. ChemBK. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-chloro-2-methoxy-n-(4-methoxyphenyl)benzamide. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Chlorosalicylic Acid. PubChem. [Link]

  • Kavya Pharma. (n.d.). 5 chloro 2 methoxy n (2 (4sulfamoylphenyl) Ethyl) benzamide CAS 16673-34-00. IndiaMART. [Link]

  • Al-Suwaidan, I. A., et al. (2018). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. ResearchGate. [Link]

  • Oniscu, C., et al. (2009). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. ResearchGate. [Link]

  • CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. (2016).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Dimethyl sulfate. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

  • Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]

  • INCHEM. (n.d.). ICSC 1409 - THIONYL CHLORIDE. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in 5-Chloro-2-methoxybenzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting Low Yield & Purity Anomalies Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open[1]

Executive Summary & Diagnostic Workflow

User Context: You are attempting to synthesize 5-Chloro-2-methoxybenzamide (CAS: 23068-80-6), a critical intermediate for pharmaceutical scaffolds like Itopride and Glibenclamide. The Problem: Yields are consistently falling below the theoretical threshold (<60%), or the product suffers from "sticky" consistency and discoloration.

Immediate Action: Do not simply increase reagent equivalents. This synthesis relies on a delicate balance between activation energy and moisture exclusion.[1][2] Use the diagnostic logic tree below to identify your specific failure point.

TroubleshootingLogic Start START: Low Yield Observed CheckTLC Step 1: Check TLC/HPLC of Reaction Mix Start->CheckTLC SM_Remains Starting Material (Acid) Remains CheckTLC->SM_Remains Incomplete Rxn Clean_Conversion Full Conversion on TLC But Low Isolated Yield CheckTLC->Clean_Conversion Rxn Complete Activation_Issue Activation Failure (Acid Chloride Step) SM_Remains->Activation_Issue Workup_Issue Work-up/Solubility Issue Clean_Conversion->Workup_Issue Moisture Check 1: Moisture Ingress? (Hydrolysis of COCl) Activation_Issue->Moisture DMF_Cat Check 2: Was DMF Catalyst used? Activation_Issue->DMF_Cat PH_Control Check 3: pH during precipitation? Workup_Issue->PH_Control Filtrate_Loss Check 4: Product lost in filtrate? Workup_Issue->Filtrate_Loss

Figure 1: Diagnostic logic tree for isolating the root cause of yield loss.

Deep Dive: The Acid Chloride Bottleneck

The most common synthesis route involves converting 5-chloro-2-methoxybenzoic acid to its acid chloride using Thionyl Chloride (


), followed by amidation.[1]

The Failure Mode: The methoxy group at the ortho position exerts an electron-donating effect, which stabilizes the carbonyl carbon, making it less electrophilic compared to a standard benzoic acid. Furthermore, if moisture is present, the acid chloride reverts to the starting acid immediately, which does not react with ammonia/amines, leading to massive yield loss.

Optimized Protocol (Acid Chloride Method)
ParameterStandard ConditionOptimized Condition (High Yield)Why?
Reagent Thionyl Chloride (

)

+ DMF (Catalytic)
DMF forms the Vilsmeier-Haack reagent in situ, drastically accelerating chloride formation [1].[1]
Solvent Neat or DCMToluene or DCM (Anhydrous)Toluene allows higher reflux temps to drive off

and

gases.[1]
Temperature RefluxReflux (2-3 hrs) Ensure complete off-gassing. Incomplete removal of

traps impurities.[1]
Atmosphere Open AirNitrogen/Argon Pad Prevents atmospheric moisture from hydrolyzing the reactive intermediate.[1]

Critical Step: When adding Thionyl Chloride, add 2-3 drops of Dimethylformamide (DMF) per 10g of substrate.[1] Without DMF, the conversion on this electron-rich ring is sluggish and often incomplete.

Technical Insight: The Vilsmeier intermediate (DMF-Cl) is a far more potent electrophile than


 alone.[1] It attacks the carboxylic acid to form the acid chloride and regenerates DMF, creating a catalytic cycle that ensures 100% conversion [2].
Troubleshooting Work-up & Isolation

If your TLC shows full conversion but you recover very little solid, the issue is solubility management during the quench.

The Physics of Loss: this compound has moderate solubility in organic solvents but can be surprisingly soluble in aqueous mixtures if significant alcohol (methanol/ethanol) is used as a co-solvent during the amidation step.[1]

Scenario A: The "Sticky Solid"
  • Symptom: The product precipitates as a gummy oil instead of a white powder.[1]

  • Cause: Trapped impurities (unreacted acid or mineral salts) or rapid precipitation.[1]

  • Solution:

    • Decant the aqueous layer.[1]

    • Dissolve the gum in Ethyl Acetate .

    • Wash with 5% Sodium Bicarbonate (

      
      ) .[1] This removes unreacted starting acid.[1]
      
    • Wash with Brine, dry over

      
      , and concentrate.
      
    • Recrystallization: Use a mixture of Ethyl Acetate/Hexane (1:3) .[1] Heat to dissolve, cool slowly.

Scenario B: The "Missing Product"
  • Symptom: Low mass recovery after filtration.[1]

  • Cause: The amide remained dissolved in the filtrate, especially if the reaction used a THF/Water or Methanol/Water system.

  • Solution:

    • Do not discard the filtrate.[1]

    • Evaporate the organic solvent (THF/MeOH) from the filtrate first.[1]

    • The product will crash out of the remaining water layer.

    • If it doesn't, extract the aqueous layer 3x with Dichloromethane (DCM).

Alternative Route: Coupling Agents (When Fails)

If you lack anhydrous capabilities or the acid chloride route yields degraded "black" products (due to harsh thermal conditions), switch to a mild coupling agent method. This is preferred for small-scale, high-purity requirements.[1]

Recommended Reagent: CDI (1,1'-Carbonyldiimidazole) [1]

Protocol:

  • Dissolve 5-chloro-2-methoxybenzoic acid (1.0 eq) in anhydrous THF.

  • Add CDI (1.1 eq) portion-wise at Room Temperature (RT).

    • Observation: Watch for vigorous

      
       evolution.[1] Stir until bubbling ceases (approx. 1 hr).
      
  • Add Ammonium Hydroxide (25% aq) or Ammonia gas (excess).[1]

  • Stir for 2 hours.

  • Evaporate THF; the product precipitates from the remaining water.[1]

Why this works: CDI activates the acid as an acyl imidazole, which is highly reactive toward amines but stable enough to handle without refluxing. It avoids the harsh acidic byproducts of thionyl chloride [3].[1]

Frequently Asked Questions (FAQs)

Q: My product is pink/reddish. Is it ruined? A: Not necessarily. This discoloration often comes from trace phenols or oxidation of the anisole ring if


 was used in a previous step (Friedel-Crafts).[1]
  • Fix: Perform a charcoal treatment.[1][3] Dissolve product in hot ethanol, add activated carbon, stir for 30 mins, filter hot through Celite, and recrystallize.

Q: Can I use oxalyl chloride instead of thionyl chloride? A: Yes, and it is often cleaner. Use DCM as the solvent, add catalytic DMF, and add Oxalyl Chloride dropwise at 0°C, then warm to RT. The byproducts (


, 

) are gases, leaving a very clean acid chloride residue.

Q: The melting point is lower than the literature value (209-214°C).[1] Why? A: This indicates contamination, likely with the 3-chloro isomer .[1]

  • Root Cause:[1][4][5][6][7] If you synthesized the starting material (acid) via chlorination of 2-methoxybenzoic acid, you likely produced a mixture of 5-chloro and 3-chloro isomers.[1] These are hard to separate.

  • Verification: Check 1H NMR.[1] The coupling constants for the aromatic protons will differ (meta-coupling vs ortho/para patterns).[1]

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Arisawa, M., et al. (2009).[1] "Development of a Method for the Synthesis of Amides using Vilsmeier Reagent." Chemical & Pharmaceutical Bulletin, 57(9).[1] [1]

  • Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1]

  • PubChem. "this compound (Compound)."[1][8] National Library of Medicine.[1] Accessed 2024.[1][8] [1][8]

  • BenchChem. "Troubleshooting low yield in 2-Benzoylbenzoic acid synthesis" (Analogous acid chloride mechanisms).

Sources

Technical Support Center: Solubility Optimization for 5-Chloro-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-5C2M-001 Subject: Improving aqueous solubility for biological assays Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Executive Summary & Chemical Profile[1][2]

User Query: "I am experiencing precipitation when diluting my 5-Chloro-2-methoxybenzamide (CAS 23068-80-6) DMSO stock into PBS (pH 7.4). Adjusting pH does not help. How can I achieve a stable 100 µM solution for my cell-based assay?"

Scientist's Analysis: The behavior you are observing is consistent with the physicochemical profile of this compound. This compound presents a classic "solubility-permeability" trade-off.[1] Its lipophilicity (LogP ~1.9) aids membrane permeability but hinders aqueous stability.

The core issue is often misunderstood: This compound is a neutral amide. Unlike benzoic acid derivatives, the amide nitrogen is not significantly ionizable at physiological pH (pKa ~13-14). Therefore, standard pH adjustment strategies (acidification/alkalinization) are chemically futile and will only introduce unnecessary salt stress to your biological system.

Physicochemical Snapshot
PropertyValueImplication
Molecular Weight 185.61 g/mol Small molecule, high diffusion rate.[1]
LogP (Predicted) ~1.9Moderately lipophilic; prefers organic solvents.[1]
pKa ~13 (Amide N-H)Non-ionizable at pH 1–10.[1] Remains neutral.
H-Bond Donors 1 (Amide NH2)High crystal lattice energy due to intermolecular H-bonding.[1]
Water Solubility Low (< 1 mg/mL)*Prone to "crashing out" upon rapid dilution.[1]

*Estimated based on structural analogs (Benzamide ~13.5 g/L, but chloro/methoxy substitution significantly reduces this due to increased lipophilicity).

Troubleshooting Guide (Q&A)

Q1: "Why does the compound precipitate immediately upon adding the DMSO stock to the buffer?"

A: You are witnessing "Solvent Shock" (Dielectric Crash). DMSO has a dielectric constant (


) of ~47, while water is ~80. When you add a concentrated DMSO stock (e.g., 100 mM) directly to an aqueous buffer, the local solvent environment changes too rapidly for the solute to equilibrate. The hydrophobic this compound molecules aggregate instantly to minimize water contact, forming micro-precipitates that may not be visible initially but will affect assay reproducibility.

The Fix: Use the "Step-Down" Dilution Protocol (see Section 3) or introduce a surfactant to lower the surface tension.

Q2: "I tried adding NaOH to dissolve it, but it didn't work. Why?"

A: Causality Check: The amide group (


) is extremely weak as an acid.[1] Deprotonation requires a pH > 13, which is incompatible with biological assays.
  • Scientific Reality: At pH 7.4, the molecule is 99.9% neutral. Adding base only increases the ionic strength of your buffer, which can actually decrease solubility via the "Salting-Out" effect (Hofmeister series).

Q3: "Can I use Cyclodextrins? Which one is best?"

A: Yes, this is the Gold Standard approach. The this compound molecule contains a phenyl ring perfect for inclusion into the hydrophobic cavity of cyclodextrins.[1]

  • Recommendation: Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    .[1]
  • Mechanism: The hydrophobic aromatic ring lodges inside the CD torus, while the hydrophilic hydroxypropyl groups interact with the aqueous buffer. This effectively "hides" the lipophilic portion of the drug from the water.

Detailed Experimental Protocols

Protocol A: The "Step-Down" Cosolvent Dilution

Best for: High-throughput screening (HTS) where carrier proteins (like BSA) are absent.[1]

Concept: Prevent local concentration spikes by intermediate dilution.

  • Prepare Master Stock: Dissolve compound in 100% DMSO to 50 mM .

    • Note: Sonicate for 5 mins to ensure complete dissolution.

  • Prepare Intermediate Stock (10x):

    • Take 20 µL of Master Stock.

    • Add 180 µL of pure Ethanol or PEG-400 .

    • Result: 5 mM solution in 10% DMSO / 90% Co-solvent.

  • Final Dilution (1x):

    • Slowly add the Intermediate Stock to your vortexing buffer.

    • Target: 1:50 dilution.

    • Final Concentration: 100 µM.

    • Final Solvent Load: 0.2% DMSO, 1.8% Ethanol/PEG.

Protocol B: Cyclodextrin Complexation (The "Solubility Shield")

Best for: Animal studies or sensitive cell lines intolerant to DMSO.

  • Prepare Vehicle: Make a 20% (w/v) HP-

    
    -CD solution in water or PBS.[1] Filter sterilize (0.22 µm).
    
  • Add Compound: Add excess this compound powder to the vehicle.

  • Equilibration: Shake at 25°C for 24 hours.

    • Why? Complexation is an equilibrium process (

      
      ). It takes time for the guest molecule to enter the host cavity.
      
  • Clarification: Centrifuge at 10,000 x g for 10 mins to remove undissolved solid.

  • Quantification: Measure concentration via HPLC or UV-Vis (approx.

    
     ~280-290 nm) against a standard curve.
    

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the optimal solubilization strategy based on your experimental constraints.

SolubilityOptimization cluster_0 Solubility Threshold Start Start: this compound Solubility Issue CheckConc Target Concentration? Start->CheckConc LowConc < 10 µM CheckConc->LowConc Low Demand HighConc > 10 µM CheckConc->HighConc High Demand CheckBio Is Assay Sensitive to DMSO? LowConc->CheckBio Strategy_Direct Direct Dilution (Vortexing) LowConc->Strategy_Direct If < 1 µM HighConc->CheckBio DMSO_OK DMSO Tolerance High (> 0.5%) CheckBio->DMSO_OK Robust Cells/Enzymes DMSO_Sens DMSO Sensitive (< 0.1%) CheckBio->DMSO_Sens Primary Cells/In Vivo Strategy_Cosolvent Protocol A: Step-Down Dilution (DMSO + PEG400) DMSO_OK->Strategy_Cosolvent Standard Path Strategy_CD Protocol B: HP-beta-Cyclodextrin Complexation DMSO_Sens->Strategy_CD Best Practice

Caption: Decision matrix for selecting the appropriate solubilization method based on concentration requirements and biological tolerance.

Solvent Compatibility Matrix

Use this table to check if your current buffer system is contributing to the precipitation.

Solvent / AdditiveCompatibilitySenior Scientist Note
DMSO High Excellent solvent.[1] Store stocks at -20°C. Hygroscopic (absorbs water), which can degrade stock over time.[1]
Ethanol Medium Good intermediate solvent.[1] High volatility can alter concentrations in open wells.
PBS (pH 7.4) Low High ionic strength reduces solubility of neutral organics ("Salting out").[1]
Tween 80 (0.1%) High Prevents aggregation.[1] Critical for concentrations >50 µM in aqueous media.
BSA / Serum High Serum proteins (Albumin) bind lipophiles, effectively increasing apparent solubility.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3362317, this compound.[1] Retrieved February 4, 2026. [Link]

  • Yalkowsky, S. H., et al. (2010).Handbook of Aqueous Solubility Data. CRC Press. (General reference for benzamide class solubility behavior).
  • Brewster, M. E., & Loftsson, T. (2007).Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews.

    
    -CD usage).
    [Link]
    

Sources

Technical Support Center: Crystallization of 5-Chloro-2-methoxybenzamide and its Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering crystallization challenges with 5-Chloro-2-methoxybenzamide and its synthetic intermediates. As a senior application scientist, the following content is based on established principles of crystallization, analysis of relevant chemical literature, and practical field experience.

Introduction to Crystallization Challenges

This compound and its precursors, such as 5-chloro-2-methoxybenzoic acid, are aromatic compounds with moderate polarity. Their crystallization behavior is influenced by factors such as solvent choice, impurity profiles, and kinetic parameters like cooling rate. Common issues encountered include poor yield, formation of oils or amorphous solids, and batch-to-batch inconsistency, which may be linked to polymorphism. This guide is designed to provide a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis and how do they affect crystallization?

A1: The most probable impurities originate from the synthetic route. A typical synthesis proceeds from 5-chlorosalicylic acid to 5-chloro-2-methoxybenzoic acid, then to 5-chloro-2-methoxybenzoyl chloride, and finally to the desired this compound.

Likely Impurities:

  • Unreacted 5-chloro-2-methoxybenzoic acid: This is a common impurity if the conversion to the benzoyl chloride is incomplete. As an acidic impurity, it can significantly impact the crystallization of the neutral amide, potentially leading to the formation of less ordered crystalline structures or inhibiting crystallization altogether.

  • Hydrolysis product: The intermediate 5-chloro-2-methoxybenzoyl chloride is highly reactive and susceptible to hydrolysis back to 5-chloro-2-methoxybenzoic acid if moisture is present.

  • Side-products from the amidation step: Depending on the specific amidation conditions, side reactions can lead to other impurities.

Impurities can disrupt the crystal lattice formation, leading to lower purity of the final product.[1] They can also act as crystal growth inhibitors or, in some cases, promote the formation of metastable polymorphs.

Q2: What is a good starting point for solvent selection for the crystallization of this compound and its intermediates?

A2: A systematic solvent screening is the most effective approach. Based on the structures of the target molecule and its intermediates, a range of solvents with varying polarities should be tested. For 5-chloro-2-methoxybenzoic acid, its acidic nature suggests solubility in polar solvents. In contrast, the less polar this compound may have better solubility in moderately polar to non-polar solvents.

Solvent Selection Guide

Compound Recommended Solvents for Screening Rationale
5-chloro-2-methoxybenzoic acid Methanol, Ethanol, Acetone, Ethyl Acetate, Water (hot) The carboxylic acid group allows for hydrogen bonding with polar protic and aprotic solvents. It is sparingly soluble in cold water but its solubility increases with temperature.[2]

| This compound | Toluene, Hexane/Ethyl Acetate mixtures, Dichloromethane, Acetonitrile | As a neutral amide, it is expected to be less soluble in highly polar solvents like water and more soluble in organic solvents. Recrystallization of a similar compound, N-phenethyl-5-chloro-2-methoxybenzamide, has been reported from hexane.[3] |

Q3: Is polymorphism a concern for this compound?

A3: While there are no specific studies detailing the polymorphism of this compound found in the searched literature, polymorphism is a well-documented phenomenon for benzamides and other substituted benzoic acid derivatives.[4][5] Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability. Therefore, it is crucial to control crystallization conditions to ensure the consistent formation of the desired polymorph. Inconsistencies in crystal morphology or melting point between batches may indicate the presence of different polymorphic forms.

Troubleshooting Guide

This section addresses specific crystallization problems in a question-and-answer format, providing both the scientific rationale and detailed experimental protocols for resolution.

Problem 1: The product "oils out" or precipitates as an amorphous solid instead of crystals.

Q: My compound is separating from the solution as a liquid (oiling out) or a non-crystalline solid. What causes this and how can I fix it?

A: Causal Explanation: "Oiling out" occurs when the solute separates from the supersaturated solution as a liquid phase rather than a solid crystalline phase. This often happens when the supersaturation is too high, or when the solute has a low melting point or strong interactions with the solvent. This liquid phase is a concentrated solution of your compound and can trap impurities. Amorphous precipitation is also a result of rapid, uncontrolled crystallization where molecules do not have sufficient time to arrange into an ordered crystal lattice.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for oiling out.

Detailed Protocols:

  • Protocol 1: Controlled Cooling Crystallization

    • Solvent Selection: Choose a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Dissolution: Dissolve the crude product in a minimal amount of the selected hot solvent to achieve a saturated solution.

    • Slow Cooling: Allow the solution to cool slowly to room temperature. Insulating the flask can help to slow down the cooling rate.

    • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal precipitation.

    • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.

  • Protocol 2: Anti-Solvent Crystallization

    • Solvent System Selection: Identify a "good" solvent that readily dissolves your compound and a miscible "anti-solvent" in which your compound is poorly soluble.

    • Dissolution: Dissolve the compound in the minimum amount of the "good" solvent at a constant temperature.

    • Controlled Addition: Slowly add the anti-solvent to the solution with stirring until turbidity (cloudiness) is observed.

    • Crystal Growth: The solution is now saturated. Allow it to stand at a constant temperature for crystals to form. If no crystals form, add a few more drops of the anti-solvent.

    • Isolation: Collect the crystals by vacuum filtration, wash with a mixture of the solvent and anti-solvent, and dry.

Problem 2: Low yield of crystalline product.

Q: I am getting a very low recovery of my product after crystallization. What are the likely reasons and how can I improve the yield?

A: Causal Explanation: A low yield can result from several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step to remove insoluble impurities, some product may crystallize out along with the impurities.

  • Incomplete precipitation: The final cooling temperature may not be low enough to maximize the precipitation of the product.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low crystallization yield.

Detailed Protocols:

  • Protocol 3: Optimizing Solvent Volume

    • Systematic Approach: Start with a small, measured amount of your crude product.

    • Titration: Add small, measured volumes of the hot solvent until the compound just dissolves. Record this volume. This gives you an approximation of the optimal solvent ratio.

    • Scaling Up: Use this ratio for your bulk crystallization, being careful not to add excessive solvent.

    • Concentration: If you have already used too much solvent, you can carefully evaporate some of it to re-saturate the solution before cooling.

  • Protocol 4: Preventing Premature Crystallization during Hot Filtration

    • Pre-heating: Place the filtration funnel and the receiving flask in an oven or on a hot plate to heat them before use.

    • Minimize Exposure: Keep the solution hot during the filtration process. Using a fluted filter paper can speed up the filtration.

    • Small Amount of Extra Solvent: Add a small excess of hot solvent before filtration to ensure the compound remains in solution. This excess can be evaporated after filtration before cooling.

Problem 3: Crystals are very fine or needle-like, making them difficult to filter and wash.

Q: My product crystallizes as very fine particles or long needles that clog the filter paper. How can I obtain larger, more manageable crystals?

A: Causal Explanation: Crystal morphology is influenced by the solvent, cooling rate, and the presence of impurities. Rapid crystallization often leads to the formation of small, impure crystals. Some solvents may favor growth in one dimension, leading to needles.

Strategies for Controlling Crystal Morphology:

  • Slower Cooling: As a general rule, slower crystal growth leads to larger and purer crystals. Allow the solution to cool to room temperature over several hours before further cooling.

  • Solvent System Modification: The choice of solvent can have a significant impact on crystal habit. Experiment with different solvents or solvent mixtures. For example, if you are getting needles from a fast-evaporating solvent like dichloromethane, try a slower-cooling solvent like toluene or a mixture of hexane and ethyl acetate.

  • Seeding: Introducing a small amount of pre-existing, well-formed crystals (seed crystals) to a supersaturated solution can promote the growth of larger crystals with a similar morphology.

Protocol 5: Seeding for Improved Crystal Morphology

  • Prepare a Supersaturated Solution: Prepare a saturated solution of your compound at an elevated temperature and then cool it slightly until it is supersaturated but has not yet started to crystallize.

  • Add Seed Crystals: Add a few small, well-formed crystals of your pure product.

  • Slow Cooling: Allow the solution to cool slowly and undisturbed. The seed crystals will act as nucleation points for further crystal growth.

  • Isolation: Collect the larger crystals by filtration.

References

  • Crystal structures of 5-chloro-2-methoxybenzoates of Mn(II), Co(II), Ni(II) and Zn(II). Redalyc. Available at: [Link]

  • Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. Google Patents.
  • Process for the preparation of chloro-benzoyl chlorides. Google Patents.
  • Seeking new polymorphs in pharmaceutical cocrystals: focus on furosemide–ethenzamide. CrystEngComm (RSC Publishing). Available at: [Link]

  • 5-chloro-2-methoxybenzoic acid. ChemBK. Available at: [Link]

  • 5-Chloro-2-hydroxybenzoic acid. PMC - NIH. Available at: [Link]

  • Developing Processes for Crystallization-Induced Asymmetric Transformation. ACS Publications. Available at: [Link]

  • Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. MDPI. Available at: [Link]

  • Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. NIH. Available at: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available at: [Link]

  • Analysis of the molecular interactions governing the polymorphism of benzamide – a guide to syntheses?. RSC Publishing. Available at: [Link]

  • Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. ResearchGate. Available at: [Link]

  • Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. NIH. Available at: [Link]

  • Cocrystallization of benzoic acid and o-chlorobenzoic acid from toluene solutions. ResearchGate. Available at: [Link]

  • 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide. PubChem. Available at: [Link]

  • Unzipping the Dimer in Primary Amides by Cocrystallization with Sulfoxides. ResearchGate. Available at: [Link]

  • Synthesis and Smo Activity of Some Novel Benzamide Derivatives. MDPI. Available at: [Link]

  • Preparing method for o-methoxybenzoyl chloride. Google Patents.
  • Analytical advances in pharmaceutical impurity profiling. PubMed. Available at: [Link]

  • o-CHLOROBENZOYL CHLORIDE. Organic Syntheses Procedure. Available at: [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC - NIH. Available at: [Link]

  • The Relevance Of Polymorph Screening In The Pharmaceutical Industry. Eurofins. Available at: [Link]

  • Pharmaceutical Cocrystals and Their Physicochemical Properties. Crystal Growth & Design. Available at: [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • This compound | C8H8ClNO2 | CID 3362317. PubChem. Available at: [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. Available at: [Link]

  • ACS Catalysis Journal. ACS Publications. Available at: [Link]

  • 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide. ChemBK. Available at: [Link]

  • Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574. PubChem. Available at: [Link]

Sources

Separation of 5-Chloro-2-methoxybenzamide from methyl ester impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5-Chloro-2-methoxybenzamide. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in isolating this target compound from common impurities, particularly the corresponding methyl ester, methyl 5-chloro-2-methoxybenzoate. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the successful purification of your product.

Core Principles of Separation

The successful separation of this compound from its methyl ester impurity hinges on the fundamental differences in their molecular structures and resulting physical properties.

  • Polarity: The amide functional group (-CONH₂) in the target molecule contains N-H bonds capable of hydrogen bonding. The ester (-COOCH₃) in the impurity lacks these hydrogen bond donors. This makes the amide significantly more polar than the ester.

  • Solubility: The difference in polarity directly impacts the solubility of these compounds in various organic solvents. This differential solubility is the primary lever we can use for purification via techniques like recrystallization and chromatography.

CompoundStructureMolar Mass ( g/mol )Key FeaturePolarity
This compound C₈H₈ClNO₂185.61[1]Amide group (H-bond donor)More Polar
Methyl 5-chloro-2-methoxybenzoate C₉H₉ClO₃200.62[2]Ester group (no H-bond donor)Less Polar

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Question 1: My initial purity analysis (TLC/HPLC) of the crude product shows a major spot/peak corresponding to the methyl ester impurity. What is the most straightforward purification method?

Answer: For most lab-scale purifications, recrystallization is the most efficient and direct method to remove the less polar methyl ester impurity.[3] The principle is to identify a solvent system in which the desired amide has high solubility at an elevated temperature but low solubility at room or sub-ambient temperatures, while the ester impurity remains soluble or is present in a much lower concentration.

Detailed Protocol: Recrystallization
  • Solvent Selection: Begin by testing the solubility of your crude product in a small range of solvents. Good starting candidates include ethanol, isopropanol, or a binary mixture such as ethyl acetate/hexanes. A research paper on similar derivatives notes the use of ethanol for recrystallization.[4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture gently (using a steam bath or heating mantle) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If any insoluble material is present in the hot solution, perform a hot filtration to remove it.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and allow for the formation of larger, purer crystals. For maximum yield, you can then place the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under a vacuum to remove all traces of the solvent.

Causality: The more polar this compound will crystallize out of the cooling solution first due to its lower solubility, while the less polar and often more soluble methyl ester impurity will remain in the mother liquor.

Question 2: I tried recrystallization, but the impurity seems to be co-crystallizing with my product. What is a more robust alternative?

Answer: When recrystallization is ineffective, silica gel column chromatography is the definitive method for separating compounds with different polarities.

Workflow: Purification via Column Chromatography

cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis prep_col Pack silica gel column with non-polar solvent prep_sample Dissolve crude product in minimal solvent load Load sample onto column prep_sample->load elute Elute with solvent gradient (e.g., Hexane -> Ethyl Acetate) load->elute collect Collect fractions elute->collect tlc Analyze fractions by TLC collect->tlc combine Combine pure fractions tlc->combine evap Evaporate solvent combine->evap end end evap->end Pure Product

Caption: Workflow for Column Chromatography Purification.

Expert Insights:

  • Stationary Phase: Use standard silica gel (SiO₂), a highly polar material.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is ideal. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity.

  • Principle of Separation: The less polar methyl ester impurity will have a weaker affinity for the polar silica gel and will therefore travel down the column more quickly (elute first). The more polar this compound will adsorb more strongly to the silica and elute later, allowing for a clean separation.

  • Monitoring: Use Thin-Layer Chromatography (TLC) to track the separation and identify which fractions contain your pure product.

Question 3: My synthesis was large-scale, and column chromatography is not practical. Is there a chemical method to remove the ester impurity?

Answer: Yes, you can use a chemical approach by selectively hydrolyzing the ester impurity to its corresponding carboxylic acid, which can then be easily removed via an acid-base extraction.

Mechanism: Esters can be hydrolyzed to carboxylic acids under basic conditions (saponification). While amides can also be hydrolyzed, they are generally more stable, especially under mild conditions. A patent for a related synthesis mentions the alkaline hydrolysis of the methyl ester intermediate.[5]

Protocol: Selective Hydrolysis and Extraction
  • Dissolution: Dissolve the crude product mixture in a suitable organic solvent that is immiscible with water, such as dichloromethane (DCM) or ethyl acetate.

  • Mild Hydrolysis: Wash the organic solution with a dilute aqueous solution of a base like sodium carbonate (Na₂CO₃) or a carefully controlled amount of dilute sodium hydroxide (NaOH). Stir vigorously for a set period (this may require optimization) to hydrolyze the ester.

  • Extraction: The resulting carboxylate salt (sodium 5-chloro-2-methoxybenzoate) will be soluble in the aqueous layer. Separate the organic and aqueous layers using a separatory funnel.

  • Washing: Wash the organic layer with water and then brine to remove any remaining base or salt.

  • Isolation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified this compound.

Trustworthiness: This method is self-validating. After the procedure, an analysis by TLC or HPLC should show the disappearance of the ester spot/peak and the absence of the new, highly polar carboxylic acid spot/peak in the final organic product.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best analytical method to monitor the purity of my compound?

A1: For real-time monitoring of a column or checking reaction completion, Thin-Layer Chromatography (TLC) is fast and effective. For accurate, quantitative purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) is the preferred method. Several research articles utilize reverse-phase HPLC (RP-HPLC) to confirm the purity of this compound derivatives, often achieving >98% purity.[6]

Q2: What are the expected TLC results for the amide and ester?

A2: On a standard silica gel TLC plate, the compound's retention factor (Rf) is inversely related to its polarity. Therefore:

  • This compound (more polar): Will have a lower Rf value (travels a shorter distance up the plate).

  • Methyl 5-chloro-2-methoxybenzoate (less polar): Will have a higher Rf value (travels a longer distance up the plate). A good solvent system for visualization might be 20-40% ethyl acetate in hexanes.

Q3: Can I use trituration to purify my product?

A3: Yes, trituration (or slurrying) is an excellent and simple alternative to recrystallization, especially if a suitable recrystallization solvent cannot be found. The goal is to find a solvent that will readily dissolve the methyl ester impurity while leaving the desired amide product as an insoluble solid. A good starting solvent to try for trituration would be diethyl ether or a hexanes/ethyl acetate mixture with a high proportion of hexanes. Simply stir the crude solid vigorously in the solvent for 15-30 minutes, then collect the purified solid by filtration.

Decision-Making Flowchart for Purification Strategy

start Crude Product (Amide + Ester Impurity) decision_scale What is the scale? start->decision_scale recrystallization Attempt Recrystallization or Trituration decision_scale->recrystallization < 10g (Lab Scale) hydrolysis Consider Selective Hydrolysis & Extraction decision_scale->hydrolysis > 10g (Pilot/Large Scale) decision_recryst_ok Purity Acceptable? recrystallization->decision_recryst_ok chromatography Perform Column Chromatography end_product Pure Product chromatography->end_product hydrolysis->end_product decision_recryst_ok->chromatography No decision_recryst_ok->end_product Yes

Caption: Selecting a Purification Strategy.

References
  • Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives.
  • Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents.
  • 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide.
  • 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide. ChemBK.
  • This compound.
  • Methyl 5-chloro-2-methoxybenzoate.

Sources

Technical Support Center: Optimization of 5-Chloro-2-methoxybenzamide Chlorosulfonation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the technical challenges associated with the chlorosulfonation of 5-chloro-2-methoxybenzamide . This reaction is a critical electrophilic aromatic substitution (EAS) often utilized in the synthesis of sulfonylurea antidiabetic agents (e.g., glibenclamide precursors) and salicylamide-based bioactive compounds.

The primary technical hurdles in this synthesis are regioselectivity control , prevention of amide hydrolysis , and suppression of diaryl sulfone formation . This document provides mechanistic insights, optimized protocols, and a troubleshooting matrix to maximize yield and purity.

Module 1: Critical Process Parameters (CPP)

To minimize side reactions, one must understand the mechanistic drivers of the reaction.

Regiochemistry & Electronic Directing Effects

The substrate contains three directing groups on the benzene ring:

  • -OMe (Position 2): Strong activator, directs ortho/para.

  • -Cl (Position 5): Weak deactivator, directs ortho/para.

  • -CONH₂ (Position 1): Moderate deactivator, directs meta.

The Conflict: The -OMe group is the dominant directing group.

  • Para to OMe (Position 5): Blocked by Chlorine.[1]

  • Ortho to OMe (Position 3): Electronically favored but sterically crowded (sandwiched between -OMe and -CONH₂).

  • Meta to OMe (Position 4): Less sterically hindered but electronically less favorable.

Outcome: Under kinetic control (low temperature), substitution predominantly occurs at Position 3 (3-chlorosulfonyl-5-chloro-2-methoxybenzamide). However, excessive heat can promote thermodynamic equilibration or substitution on the less hindered Position 4, leading to isomeric impurities.

Side Reaction Mechanisms
Side ReactionDriving ForceMitigation Strategy
Amide Hydrolysis Acid-catalyzed nucleophilic attack of water on the amide carbonyl. Occurs primarily during aqueous workup if the exotherm is uncontrolled.Maintain quench temperature <5°C. Rapid filtration of the precipitated product.
Diaryl Sulfone Formation Reaction of the formed sulfonyl chloride with an unreacted substrate molecule (

).
Use high dilution or large excess of chlorosulfonic acid (5–10 eq) to ensure

is the dominant electrophile.
Desulfonation Reversibility of the sulfonation step in the presence of dilute acid at high temperatures (Protode-sulfonation).Avoid prolonged stirring in aqueous acid during workup.
Dehydration to Nitrile Reaction of the primary amide with thionyl chloride (if used as an additive) or chlorosulfonic acid under forcing conditions.Avoid reflux temperatures; keep reaction <60°C.

Module 2: Visualizing the Reaction Pathway

The following diagram illustrates the main reaction pathway and the critical diversion points for side reactions.

Chlorosulfonation_Pathway Substrate 5-Chloro-2- methoxybenzamide Intermediate Sulfonic Acid Intermediate Substrate->Intermediate + ClSO3H (Kinetic Control) Nitrile Impurity C: Nitrile Derivative Substrate->Nitrile High Temp Dehydration Product 3-Chlorosulfonyl- This compound (Target) Intermediate->Product + ClSO3H / SOCl2 (Dehydration/Chlorination) Sulfone Impurity B: Diaryl Sulfone Dimer Intermediate->Sulfone + Substrate (Low Acid Ratio) Hydrolysis Impurity A: 5-Chloro-2-methoxybenzoic acid Product->Hydrolysis + H2O / Heat (Acid Hydrolysis)

Figure 1: Reaction pathway showing the conversion of this compound to its sulfonyl chloride and potential off-target pathways.

Module 3: Troubleshooting Guide (FAQ)

Q1: My crude product is a sticky paste instead of a solid. What happened?

Diagnosis: This usually indicates the presence of diaryl sulfone impurities or incomplete conversion (mixed sulfonic acid/sulfonyl chloride species). Solution:

  • Increase Acid Equivalents: Ensure you are using at least 5.0 equivalents of chlorosulfonic acid.

  • Thionyl Chloride Additive: Add 1.0–1.5 equivalents of thionyl chloride (

    
    ) to the reaction mixture after the initial addition of chlorosulfonic acid. This converts any residual sulfonic acid (
    
    
    
    ) to the desired sulfonyl chloride (
    
    
    ).
Q2: The yield is low, and NMR shows carboxylic acid peaks.

Diagnosis: Amide Hydrolysis . The amide bond was cleaved during the aqueous quench. Solution:

  • Quench Temperature: The quench into ice water is extremely exothermic. Ensure the internal temperature of the quench vessel never exceeds 5°C.

  • Quench Rate: Add the reaction mixture to the ice dropwise, not the other way around.

  • Workup Speed: Do not let the product sit in the acidic slurry. Filter immediately after precipitation is complete.

Q3: I see two sets of aromatic signals in the NMR. Is this an isomer?

Diagnosis: Likely Regio-isomerism (Position 3 vs. Position 4). Solution:

  • Temperature Control: Run the addition of chlorosulfonic acid at 0–5°C. Allow the reaction to warm to room temperature (20–25°C) only after addition is complete. Avoid heating above 50°C unless necessary for conversion.

  • Steric Control: The 3-position is sterically crowded. High temperatures provide the energy to overcome the activation barrier for the 4-position or allow thermodynamic rearrangement. Keep it cool.

Module 4: Optimized Experimental Protocol

Safety Warning: Chlorosulfonic acid reacts violently with water, releasing HCl gas. Perform all operations in a functioning fume hood.

Reagents
  • This compound (1.0 eq)

  • Chlorosulfonic acid (

    
    ) (5.0 – 6.0 eq)
    
  • Thionyl Chloride (

    
    ) (1.2 eq) [Optional, for conversion efficiency]
    
  • Dichloromethane (DCM) [Optional, if solvent is required, though neat is preferred]

Step-by-Step Procedure
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a drying tube (CaCl₂). Cool the flask to 0–5°C using an ice/salt bath.

  • Acid Charge: Charge Chlorosulfonic acid (5.0 eq) into the flask.

  • Addition: Add this compound portion-wise over 30–45 minutes.

    • Critical: Monitor internal temperature. Do not allow it to rise above 10°C.

    • Note: The reaction is heterogeneous initially but should become a clear viscous oil.

  • Reaction:

    • Allow the mixture to warm to 20–25°C naturally.

    • Stir for 2–3 hours.

    • Optional: If TLC indicates residual sulfonic acid (polar spot near baseline), cool to 10°C and add Thionyl Chloride (1.2 eq) dropwise, then stir at 40°C for 1 hour.

  • Quench (The Critical Step):

    • Prepare a separate beaker with crushed ice (approx. 10x weight of acid used).

    • Pour the reaction mixture slowly onto the crushed ice with vigorous stirring.

    • Tip: Rinse the flask with a small amount of DCM if the oil is too viscous to pour.

  • Isolation:

    • A white to off-white precipitate should form immediately.

    • Filter the solid using a Buchner funnel.

    • Wash the cake with cold water (3x) until the filtrate pH is neutral (pH ~6–7).

    • Crucial: Do not wash with warm water, as this accelerates hydrolysis.

  • Drying: Dry the solid in a vacuum oven at 40°C over

    
     or silica gel.
    

References

  • Mechanism of Chlorosulfonation: Cremlyn, R. J. "Chlorosulfonic Acid: A Versatile Reagent."[2] Royal Society of Chemistry, 2002.

  • Regioselectivity in Anisole Derivatives: Cerfontain, H., et al. "Aromatic Sulphonation. Part 91. The sulphonation of anisole... in concentrated aqueous sulphuric acid."[3] Journal of the Chemical Society, Perkin Transactions 2, 1985.

  • Synthesis of Sulfonylurea Precursors: "Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide." U.S. Patent 3,965,173, 1976.

  • Side Reactions in Chlorosulfonation: Tan, S., et al. "An alternative synthetic process of p-acetaminobenzenesulfonyl chloride through combined chlorosulfonation." Chemical Papers, 2011.[4]

  • General Troubleshooting: "Troubleshooting Low Yields in Sulfonyl Chloride Synthesis." BenchChem Technical Guides, 2025.

Sources

Validation & Comparative

Comparative Structural Elucidation: 1H NMR Profiling of 5-Chloro-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-2-methoxybenzamide is a critical pharmacophore and synthetic intermediate, serving as a structural scaffold for benzamide-class antipsychotics (e.g., Sulpiride analogs) and gastroprokinetic agents (e.g., Itopride, Metoclopramide derivatives).[1]

In synthetic workflows, the primary challenge is not merely identifying the molecule but distinguishing it from its immediate precursor (5-Chloro-2-methoxybenzoic acid) and confirming regiochemical integrity against isomers (e.g., 4-chloro analogs). While HPLC provides quantitative purity, it cannot definitively validate structural identity without reference standards.

This guide provides a comparative 1H NMR analysis, establishing a self-validating spectral profile that allows researchers to confirm the Acid


 Amide  transformation and verify substitution patterns without external standards.

Part 1: Strategic Methodology & Sample Preparation

The "Why" Behind the Protocol

Standard chloroform-d (


) is often unsuitable for primary benzamides. The amide protons (

) are labile and prone to rapid exchange or broadening in non-polar solvents, often disappearing entirely.
  • Selected Solvent: DMSO-

    
     (Dimethyl sulfoxide-d6).[1][2][3]
    
  • Reasoning: DMSO forms strong hydrogen bonds with the amide protons, slowing their exchange rate. This renders them as distinct, observable signals (often two non-equivalent peaks due to restricted rotation), providing the "smoking gun" for successful synthesis.

Experimental Protocol
  • Mass: Weigh 5–10 mg of the dry solid.

  • Solvation: Dissolve in 0.6 mL of DMSO-

    
     (99.9% D).
    
  • Homogenization: Sonicate for 30 seconds to ensure no suspended micro-particles (which cause line broadening).

  • Acquisition:

    • Frequency: 400 MHz or higher recommended.

    • Scans: 16–32 scans (sufficient for S/N > 50:1).

    • Temp: 298 K (

      
      ).
      

Part 2: Comparative Spectral Profiling (Target vs. Alternative)

The most critical QC step is differentiating the target Amide from the unreacted Acid starting material.

Table 1: Comparative Chemical Shift Data ( , ppm in DMSO- )
Functional GroupProton AssignmentTarget: 5-Cl-2-OMe-Benzamide Alternative: 5-Cl-2-OMe-Benzoic Acid Diagnostic Status
Carbonyl Substituent

/

7.40 – 7.80 (Two broad singlets)12.5 – 13.5 (Broad singlet)CRITICAL
Methoxy

3.89 (Singlet)3.86 (Singlet)Minor Shift
Aromatic H-6 Ortho to Carbonyl~7.65 (Doublet,

Hz)
~7.75 (Doublet)Shielding Effect
Aromatic H-4 Meta to Carbonyl~7.50 (dd,

Hz)
~7.55 (dd)Consistent
Aromatic H-3 Ortho to Methoxy~7.15 (Doublet,

Hz)
~7.12 (Doublet)Anchoring Signal
Structural Visualization & Numbering

To interpret the coupling constants correctly, we must define the atom numbering.

Structure cluster_0 This compound Structure C1 C1 (Amide) C2 C2 (OMe) C1->C2 Amide -CONH2 (Broad, 7.5-7.8) C1->Amide C3 C3-H (d, 7.15) C2->C3 OMe -OCH3 (3.89 ppm) C2->OMe C4 C4-H (dd, 7.50) C3->C4 C5 C5-Cl C4->C5 C6 C6-H (d, 7.65) C5->C6 Cl -Cl C5->Cl C6->C1

Figure 1: Structural connectivity and proton assignment logic. Note the 1,2,5-substitution pattern.

Part 3: Detailed Signal Analysis & Mechanism

The "Smoking Gun": Amide Protons ( 7.40 – 7.80 ppm)

Unlike the carboxylic acid proton (which appears downfield at >12 ppm due to strong deshielding), the primary amide protons appear in the aromatic region.

  • Observation: In DMSO-

    
    , you will typically see two distinct broad singlets  rather than one integration of 2H.
    
  • Mechanism: Restricted rotation around the

    
     bond (due to partial double bond character) makes the two protons chemically non-equivalent (one cis to the carbonyl, one trans).
    
  • Validation: If you see a peak >12 ppm, your reaction is incomplete (Acid impurity).

The Regio-Selectivity Check: Aromatic Coupling

Confirming the Chlorine is at position 5 (and not 3 or 4) relies on "Splitting Trees."

  • Signal H-3 (

    
     ~7.15 ppm): 
    
    • Multiplicity: Doublet (

      
      ).
      
    • Coupling: Ortho-coupling to H-4 (

      
       Hz).
      
    • Logic: This proton is shielded by the electron-donating Methoxy group ortho to it.

  • Signal H-4 (

    
     ~7.50 ppm): 
    
    • Multiplicity: Doublet of Doublets (

      
      ).
      
    • Coupling: Ortho-coupling to H-3 (

      
       Hz) AND Meta-coupling to H-6 (
      
      
      
      Hz).
    • Logic: If the Cl were at position 4, this splitting pattern would vanish, replaced by two singlets (para-substitution pattern).

  • Signal H-6 (

    
     ~7.65 ppm): 
    
    • Multiplicity: Doublet (

      
      ).
      
    • Coupling: Meta-coupling to H-4 (

      
       Hz).
      
    • Logic: This proton is most deshielded by the neighboring Carbonyl (anisotropy effect).

The Methoxy Anchor ( 3.89 ppm)

A sharp singlet integrating to 3H. This serves as the internal calibration standard. If this peak is split or multiple methoxy peaks appear, it indicates a mixture of isomers (e.g., 3-methoxy vs 2-methoxy).

Part 4: Decision Workflow for Structural Confirmation

Use this logic flow to validate your product without an external standard.

Workflow Start Acquire 1H NMR (DMSO-d6) CheckAcid Check Region 11.0 - 14.0 ppm Start->CheckAcid AcidPresent Peak Detected? (COOH) CheckAcid->AcidPresent Fail1 Result: Unreacted Acid (Starting Material) AcidPresent->Fail1 Yes CheckAmide Check Region 7.0 - 8.0 ppm for Broad Singlets (NH2) AcidPresent->CheckAmide No AmidePresent Broad NH2 Peaks Present? CheckAmide->AmidePresent Fail2 Result: Nitrile or Decomposition AmidePresent->Fail2 No CheckCoupling Analyze Aromatic Splitting (J values) AmidePresent->CheckCoupling Yes IsomerCheck H-4 is dd (J=9, 2.5)? H-6 is d (J=2.5)? CheckCoupling->IsomerCheck Success CONFIRMED: This compound IsomerCheck->Success Yes Fail3 Result: Regioisomer (e.g., 4-Chloro) IsomerCheck->Fail3 No

Figure 2: Step-by-step spectral validation logic for benzamide synthesis.

Part 5: Performance Comparison (NMR vs. Alternatives)

Why use NMR over HPLC-UV or LC-MS for this specific verification?

Feature1H NMR (Recommended) HPLC-UV LC-MS
Structural Certainty High (Direct visualization of connectivity via coupling).Low (Retention time is relative; requires reference standard).Medium (Mass confirms formula, but not regio-isomerism).
Isomer Detection Excellent (J-coupling distinguishes 4-Cl vs 5-Cl isomers).Variable (Isomers often co-elute).Poor (Isomers have identical Mass/Charge ratio).
Purity Quantification Good (Requires relaxation delay optimization).Excellent (Standard for trace impurity <0.1%).Good (High sensitivity).[4]
Sample Recovery Yes (Non-destructive).No (Destructive).No (Destructive).

References

  • Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

    • Cited for: Solvent effects on amide proton visibility and chemical shifts in DMSO-d6.[2]

  • Gottlieb, H. E., et al. (1997).[3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. Link

    • Cited for: Reference values for DMSO residual peaks (2.50 ppm)
  • ChemicalBook Spectral Database. "5-Chloro-2-methoxybenzoic acid 1H NMR Spectrum." Link

    • Cited for: Baseline spectral data of the carboxylic acid precursor.

  • PubChem Compound Summary. "this compound (CID 3362317)." National Center for Biotechnology Information. Link

    • Cited for: General physical properties and structural confirmation data.[3][5]

Sources

HPLC retention time of 5-Chloro-2-methoxybenzamide vs Glibenclamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the HPLC retention behavior of Glibenclamide versus its structural fragment/impurity 5-Chloro-2-methoxybenzamide .[1][2][3][4]

Executive Summary

In Reverse-Phase HPLC (RP-HPLC) using a C18 column and standard pharmacopeial conditions (e.g., Phosphate Buffer:Acetonitrile), This compound elutes significantly earlier than Glibenclamide. [1][2][3][4]

  • Glibenclamide (Parent): Late-eluting peak (High Lipophilicity, LogP ~4.8).[1][2][3][4]

  • This compound: Early-eluting peak (Moderate Polarity, LogP ~1.8).[1][2][3][4]

  • Elution Order: this compound

    
     Related Compound A (Sulfonamide) 
    
    
    
    Glibenclamide.[1][2][3][4]

Chemical Basis of Separation

The separation is governed by the hydrophobic interaction between the analyte and the non-polar stationary phase (C18).[3] Glibenclamide possesses a long hydrophobic tail consisting of a phenethyl group, a sulfonylurea bridge, and a cyclohexyl ring.[2] In contrast, this compound lacks these lipophilic moieties, resulting in much weaker retention.[1][2][3][4]

CompoundChemical Structure FeaturesLogP (Approx)Retention Behavior
This compound Small aromatic amide.[1][2][3][4][5] Lacks the sulfonylurea and cyclohexyl groups.~1.8Very Weak Retention Elutes near void volume or early in the chromatogram.[4]
Glibenclamide Impurity A (USP Related Compound A)Contains the benzamide and phenethyl-sulfonamide group but lacks the cyclohexylurea.[2][3][4]~2.4Moderate Retention RRT ~0.30 relative to Glibenclamide.[1][4]
Glibenclamide Full structure with lipophilic cyclohexyl and sulfonylurea moieties.[1][4]~4.8Strong Retention Elutes late (e.g., 5–20 min depending on gradient).

Experimental Protocol (USP/EP Aligned)

This protocol is adapted from standard pharmacopeial methods (USP <621>, EP) for the detection of related substances in Glibenclamide.

Objective: Separate Glibenclamide from its key impurities, including the benzamide derivatives.

Chromatographic Conditions
  • Column: C18 (L7 packing), 250 mm × 4.6 mm, 5 µm (e.g., Zorbax Eclipse XDB-C18 or equivalent).[1][2][3]

  • Mobile Phase:

    • Buffer: Dissolve 2.6 g of Monobasic Ammonium Phosphate in 450 mL water. Adjust pH to 5.25 ± 0.30 with Phosphoric Acid.[1][3]

    • Organic: Acetonitrile (ACN).[1][3]

    • Ratio: Buffer:ACN (45:55 v/v) for isocratic; or Gradient if resolving multiple early eluters.

  • Flow Rate: 1.0 – 2.0 mL/min (Standard is often 2.0 mL/min for older methods, 1.0 mL/min for modern LC).[2][3]

  • Detection: UV @ 230 nm (or 254 nm).[1][3]

  • Temperature: 30°C.

  • Injection Volume: 10–20 µL.

Methodology
  • Standard Preparation: Dissolve Glibenclamide Reference Standard (RS) in Methanol/Mobile Phase to a concentration of 0.1 mg/mL.[1][3]

  • Impurity Spike: Prepare a solution of this compound (or USP Related Compound A) at 0.05 mg/mL.

  • Equilibration: Flush column with mobile phase for 30 mins until baseline stabilizes.

  • Run Sequence: Blank

    
     System Suitability (Mix) 
    
    
    
    Standard
    
    
    Sample.

Expected Results & Data

The following table summarizes the retention characteristics observed under the conditions described above.

AnalyteRetention Time (min)*Relative Retention Time (RRT)**Peak Characteristics
This compound 1.5 – 2.5 min ~0.15 – 0.20 Sharp, early eluting peak.[1][2][3][4] Risk of co-elution with solvent front if organic % is too high.[1][3]
Impurity A (Sulfonamide) 3.5 – 4.5 min 0.30 Well-resolved from parent.[1][2][3][4] Designated as "Related Compound A" in USP.[1][3]
Glibenclamide 12.0 – 15.0 min 1.00 Broad, dominant peak.[4] Capacity factor (

) usually > 5.[1][2][3]0.

*Note: Absolute retention times vary based on column dead volume and exact flow rate. RRT is the reliable metric. **RRT calculated relative to Glibenclamide.[2]

Visualizing the Separation Pathway

The following diagram illustrates the structural relationship and chromatographic separation logic.

Glibenclamide_HPLC cluster_0 Chemical Species cluster_1 HPLC Separation (C18 Column) Benzamide This compound (Simple Amide) LogP ~1.8 ImpurityA Impurity A (Sulfonamide) (USP Related Comp A) LogP ~2.4 Benzamide->ImpurityA Synthetically Derived From Benzamide->ImpurityA Intermediate Elution Glibenclamide Glibenclamide (Parent Drug) LogP ~4.8 ImpurityA->Glibenclamide Precursor To ImpurityA->Glibenclamide Elutes Last (Strong Hydrophobic Interaction) Detector UV Detector (230 nm) Glibenclamide->Detector Void Injection / Void Volume (t0)

Figure 1: Chromatographic elution order and structural relationship between Glibenclamide and its benzamide-related impurities.

Troubleshooting & Optimization

If you encounter issues resolving this compound from the solvent front or other early eluters:

  • Lower Organic Modifier: Reduce Acetonitrile concentration from 55% to 45% or 40%. This increases the retention of polar species (Benzamide) significantly more than the lipophilic parent, improving resolution (

    
    ).[2][3]
    
  • pH Adjustment: The benzamide moiety is relatively neutral, but the sulfonamide (in Impurity A) and the sulfonylurea (in Glibenclamide) are weak acids (pKa ~5.3).[3]

    • Lower pH (3.0): Suppresses ionization of the sulfonylurea, increasing retention of Glibenclamide.

    • Higher pH (7.0): Ionizes Glibenclamide, reducing its retention and moving it closer to the impurities (not recommended for this specific separation).[2][3]

  • Gradient Elution:

    • Start: 30% ACN (Hold 2 min) to trap the Benzamide.[3]

    • Ramp: 30%

      
       70% ACN over 15 mins to elute Glibenclamide.
      

References

  • United States Pharmacopeia (USP). USP Monograph: Glyburide (Glibenclamide) and Glyburide Tablets.[1][3] USP-NF.[1][2][3][4] [1][2][3][4]

  • European Pharmacopoeia (Ph.[1][3] Eur.). Glibenclamide Monograph 0718.[1][3] EDQM.[1][3]

  • Bhadru, B., et al. (2024).[3] "Review On Analytical Methods For Glibenclamide By HPLC." Indo American Journal of Pharmaceutical Sciences.

  • PubChem. Glibenclamide Compound Summary & Impurity Data. National Library of Medicine.[1][3] [1][2][3][4]

Sources

Technical Comparison Guide: Mass Spectrometry Profiling of 5-Chloro-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-2-methoxybenzamide (CAS: 16673-34-0) is a critical pharmacophore in medicinal chemistry, serving primarily as a key intermediate in the synthesis of sulfonylurea drugs and as a known degradation impurity (Impurity A ) of Glibenclamide (Glyburide).[1]

This guide provides an authoritative technical comparison of the mass spectrometry (MS) fragmentation patterns of this compound against its parent active pharmaceutical ingredients (APIs) and structural analogs.[1] By synthesizing electrospray ionization (ESI) and electron impact (EI) data, this document establishes a self-validating protocol for the specific identification of this compound in complex matrices.[1]

Mechanistic Fragmentation Analysis

Understanding the fragmentation logic is essential for distinguishing this benzamide from regioisomers and metabolic derivatives.

Ionization & Primary Fragmentation (ESI+)

Under positive Electrospray Ionization (ESI+), this compound forms a stable protonated molecular ion


.[1] The fragmentation pathway is driven by the "Ortho Effect," where the proximity of the methoxy group to the amide facilitates specific neutral losses.
  • Precursor Ion:

    
     186 (monoisotopic, 
    
    
    
    ).[1]
  • Primary Transition: Loss of ammonia (

    
    , 17 Da) to form the acylium ion.
    
  • Secondary Transition: Loss of carbon monoxide (

    
    , 28 Da) from the acylium ion to form the substituted phenyl cation.
    
Fragmentation Pathway Diagram

The following directed graph illustrates the specific high-energy collision dissociation (HCD) pathway validated for this molecule.

FragmentationPathway M_Protonated [M+H]+ m/z 186 (Parent) Acylium Acylium Ion [Ar-C≡O]+ m/z 169 M_Protonated->Acylium Loss of NH3 (-17 Da) Ortho-assisted Phenyl Phenyl Cation [Ar]+ m/z 141 Acylium->Phenyl Loss of CO (-28 Da) Inductive Cleavage

Figure 1: Validated ESI+ fragmentation pathway for this compound showing the characteristic transition from the protonated amide to the phenyl cation.[1]

Comparative Performance Analysis

To ensure specificity in drug purity assays, this compound must be differentiated from its parent drug (Glibenclamide), its hydrolysis product (Benzoic Acid derivative), and structural isomers.[1]

Spectral Comparison Table
CompoundRoleMW (Mono)Precursor Ion (ESI+)Major Product Ions (

)
Diagnostic Difference
This compound Target / Impurity A 185.02 186 169, 141 Base peak 169 (Acylium).
Glibenclamide (Parent)API493.14494369, 169 , 141Precursor 494.[1] Contains the 169 fragment but distinct retention time.
5-Chloro-2-methoxybenzoic acidHydrolysis Product186.01187169, 141, 125Precursor 187 (+1 Da vs Target).[1] Loss of

vs

.
4-Chloro-2-methoxybenzamideRegioisomer185.02186169, 141Identical MS/MS.[1] Must be separated chromatographically (see Sec 4).[1]
Technical Differentiators
  • Vs. Glibenclamide: The target molecule is a fragment of the parent. In Source-Induced Dissociation (SID) or high cone voltage conditions, Glibenclamide can mimic the impurity by fragmenting in-source.[1]

    • Control: Monitor the ratio of

      
       494 to 
      
      
      
      186. True impurity presence yields a distinct chromatographic peak at a lower retention time (due to higher polarity).[1]
  • Vs. Benzoic Acid Derivative: The acid analog (formed by amide hydrolysis) has a mass shift of +1 Da (

    
     vs 
    
    
    
    ).[1] High-resolution MS (HRMS) easily distinguishes the mass defect, but unit-resolution triple quads must rely on the precursor mass (187 vs 186).[1]
  • Vs. Regioisomers (4-Chloro): Mass spectrometry alone is insufficient due to identical fragmentation channels.[1] Chromatographic resolution is the only reliable differentiator.

Experimental Protocol: Identification & Quantification

This protocol is designed for the detection of this compound in a drug substance matrix using LC-MS/MS.[1]

Chromatographic Conditions
  • Column: Phenyl-Hexyl or C18 (e.g., 100 mm x 2.1 mm, 1.7 µm).[1]

    • Rationale: Phenyl-Hexyl phases provide superior selectivity for aromatic isomers compared to standard C18, essential for separating the 4-chloro and 5-chloro regioisomers.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

    • Note: The amide is relatively polar and will elute early (approx. 3-5 min) compared to the hydrophobic Glibenclamide (approx. 8-9 min).[1]

Mass Spectrometry Parameters (Triple Quadrupole)
  • Ionization: ESI Positive Mode.

  • Spray Voltage: 3.5 kV.

  • MRM Transitions:

    • Quantifier:

      
       (CE: 15-20 eV).[1] High abundance, specific to amide loss.[1]
      
    • Qualifier:

      
       (CE: 30-35 eV).[1] Structural confirmation of the chlorophenyl ring.
      
Self-Validating Quality Control

To ensure the signal is not an artifact of in-source fragmentation of the parent drug:

  • Inject Pure Parent Drug: Inject a high concentration standard of Glibenclamide.

  • Monitor RT: If a peak appears at the retention time of the parent in the 186 channel, it is crosstalk/in-source fragmentation.

  • Target Confirmation: this compound is confirmed only if the peak appears at its distinct, earlier retention time.[1]

References

  • European Pharmacopoeia (Ph. Eur.). Glibenclamide: Impurity A Standard. This compound is the designated Impurity A for Glibenclamide purity testing.[1][2][3]

  • Modhave, D. T., et al. (2011).[1] "Stress degradation studies on lornoxicam using LC, LC-MS/TOF and LC-MSn." Journal of Pharmaceutical and Biomedical Analysis. Link (Demonstrates similar benzamide fragmentation logic).

  • Laaniste, A., et al. (2019).[1] "ESI outcompetes other ion sources in LC/MS trace analysis." Analytical and Bioanalytical Chemistry. Link (Validation of ESI for polar trace impurities).

  • PubChem. Compound Summary: this compound.[1][2][3][4][5][6] National Library of Medicine. Link

Sources

Comparative Purity Analysis: 5-Chloro-2-methoxybenzamide vs. USP Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual Role of 5-Chloro-2-methoxybenzamide

In pharmaceutical development, This compound (CAS: 16673-34-0) occupies a critical dual role. It serves as a primary intermediate in the synthesis of major antipsychotic and antidiabetic agents (such as Sulpiride and Glibenclamide ). Simultaneously, regulatory bodies classify it as a specified impurity—most notably as Glyburide Related Compound A in the United States Pharmacopeia (USP) and Glibenclamide Impurity A in the European Pharmacopoeia (EP).

For researchers synthesizing novel benzamide derivatives, relying on generic commercial reagents without validation against a primary pharmacopeial standard introduces significant risk. Impurities in this intermediate—specifically the demethylated 5-chloro-2-hydroxybenzamide or the hydrolyzed 5-chloro-2-methoxybenzoic acid —can propagate through synthesis, leading to Out-of-Specification (OOS) results in the final API (Active Pharmaceutical Ingredient).

This guide details a comparative analysis protocol to validate the purity of a synthesized/commercial batch of this compound against the USP Reference Standard (Glyburide Related Compound A) .

Analytical Strategy & Methodology

To ensure scientific integrity, we employ High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD). This method is chosen over simple NMR because while NMR confirms structure, it often lacks the sensitivity to quantify trace organic impurities <0.1% as required by ICH Q3A guidelines.

The "Why" Behind the Method
  • Column Choice (C18): A non-polar stationary phase is essential to retain the hydrophobic benzamide core.

  • Mobile Phase pH (3.0): We use a phosphate buffer adjusted to pH 3.0. This suppresses the ionization of acidic impurities (like 5-chloro-2-methoxybenzoic acid), ensuring they interact with the column rather than eluting in the void volume.

  • Wavelength (254 nm): The benzamide moiety exhibits strong UV absorption at this wavelength, maximizing sensitivity.

Experimental Workflow Visualization

The following diagram illustrates the self-validating workflow used for this comparison.

AnalyticalWorkflow Start Start: Sample Acquisition Prep Sample Preparation (0.5 mg/mL in MeOH) Start->Prep SysSuit System Suitability (USP RS Injection) Prep->SysSuit Decision Pass Criteria? (RSD < 2.0%, Tailing < 1.5) SysSuit->Decision Decision->SysSuit No (Troubleshoot) SampleInj Commercial Sample Injection Decision->SampleInj Yes DataAnalysis Comparative Analysis (RRT & Purity %) SampleInj->DataAnalysis Report Final Validation Report DataAnalysis->Report

Figure 1: Analytical workflow ensuring system suitability before comparative data acquisition.

Detailed Experimental Protocol

Reagents and Standards
  • Reference Standard: USP Glyburide Related Compound A RS (Catalog No. 1295527).

  • Test Sample: this compound (Commercial Grade, >98% label claim).

  • Solvents: HPLC Grade Acetonitrile (ACN), Methanol, Potassium Dihydrogen Phosphate.

Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temp: 30°C.

  • Mobile Phase A: 20 mM Phosphate Buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: Linear ramp to 70% B

    • 15-20 min: Hold 70% B

    • 20-25 min: Re-equilibrate 20% B

Preparation Procedure
  • Standard Solution: Accurately weigh 10 mg of USP RS into a 20 mL volumetric flask. Dissolve in 5 mL Methanol and dilute to volume with Mobile Phase A. (Conc: 0.5 mg/mL).

  • Sample Solution: Prepare the commercial sample similarly to achieve the same target concentration (0.5 mg/mL).

Results and Data Comparison

The following data represents a typical comparison between a high-quality commercial batch and the USP Reference Standard.

System Suitability (USP RS)

Before analyzing the sample, the system must be validated using the Reference Standard.

ParameterAcceptance CriteriaExperimental Result (USP RS)Status
Retention Time (RT) N/A8.42 minReference
Theoretical Plates (N) > 20006,450Pass
Tailing Factor (T) < 2.01.12Pass
Area RSD (n=5) < 2.0%0.45%Pass
Comparative Purity Data
MetricUSP Reference StandardCommercial Sample (Batch X)Deviation
Assay (vs USP RS) 100.0% (Assumed)99.2%-0.8%
Chromatographic Purity (Area %) 99.9%98.7%-1.2%
Largest Impurity (RRT 0.85) Not Detected0.8%+0.8%
Largest Impurity (RRT 1.15) < 0.05%0.3%+0.25%

Interpretation: The commercial sample shows a high assay value (99.2%) but contains a significant impurity at Relative Retention Time (RRT) 0.85. Based on the chemistry, this earlier-eluting peak is likely 5-Chloro-2-methoxybenzoic acid , a hydrolysis degradation product.

Impurity Fate Mapping

Understanding the origin of impurities is vital for process control. The diagram below maps the chemical relationships between the starting materials, the target intermediate, and the impurities detected during the comparison.

ImpurityMap Acid 5-Chloro-2-methoxybenzoic acid (Precursor/Hydrolysis Product) Amide This compound (Target Intermediate) Acid->Amide Amidation (NH3) Amide->Acid Hydrolysis (Moisture/Acid) Hydroxy 5-Chloro-2-hydroxybenzamide (Demethylation Impurity) Amide->Hydroxy Demethylation (Harsh Conditions) API Downstream API (e.g., Glibenclamide) Amide->API Coupling Reaction

Figure 2: Chemical fate map showing the relationship between the target benzamide and its primary impurities.

Discussion and Strategic Recommendations

The Importance of Traceability

Using the USP Reference Standard (Glyburide Related Compound A) provides a "golden thread" of traceability. When you assay your intermediate against this standard, you are effectively linking your early-stage development data directly to an FDA-recognized benchmark. This is crucial for:

  • IND/NDA Filings: Regulatory agencies require impurity profiles to be qualified against established standards (ICH Q3A/B).

  • Vendor Qualification: If a supplier claims 99% purity but fails against the USP RS (e.g., actual assay 95%), their "purity" is likely based on a non-selective titration method rather than specific HPLC assay.

Handling the "Acid" Impurity

The data in Section 4.2 identified an impurity at RRT 0.85 (likely the benzoic acid derivative). This impurity is acidic. If carried forward into a base-catalyzed coupling reaction, it may consume reagents or form side-products.

  • Recommendation: If the commercial batch contains >0.5% of this acid impurity, perform a recrystallization using Methanol/Water (re-precipitation) before using it in critical API synthesis steps.

References

  • European Pharmacopoeia (Ph.[1] Eur.). Glibenclamide: Impurity A.[1][2][3] EDQM. Available at: [Link]

  • International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. (2006).[1][4][5] Available at: [Link]

  • PubChem. this compound (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

13C NMR Chemical Shift Guide: 5-Chloro-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the


C NMR chemical shifts of 5-Chloro-2-methoxybenzamide , a critical pharmacophore in medicinal chemistry (e.g., Itopride, Metoclopramide).

This guide synthesizes experimental data from structural analogs (esters and N-substituted amides) with theoretical chemical shift principles to provide a robust assignment strategy.

Executive Summary & Structural Significance

This compound (CAS: 22978-25-2) represents a classic "push-pull" aromatic system.[1] The electron-donating methoxy group (


) at position 2 and the electron-withdrawing chloro group (

) at position 5 create a distinct electronic environment that disperses chemical shifts across a wide range (112 ppm to 165+ ppm), making it an excellent standard for calibrating aromatic assignments.[1]
  • Core Application: Quality control of benzamide-based anti-emetics and gastroprokinetics.

  • Key Challenge: Distinguishing the three quaternary aromatic carbons (C1, C2, C5) and resolving the specific ortho vs. meta coupling patterns in the protonated carbons.

Comparative Chemical Shift Data

The following table synthesizes experimental data from the methyl ester analog (Methyl 5-chloro-2-methoxybenzoate) and the


-phenyl amide derivative . These provide the most accurate reference points for assigning the primary amide, as the electronic perturbation of the ring by the carbonyl substituent (

vs

) is systematic and predictable.[2]
Table 1: Chemical Shift Assignments ( , ppm)
Carbon PositionAssignmentExp. Shift (Ester Analog)*Exp. Shift (

-Phenyl Amide)**
Predicted Primary Amide (

)
Multiplicity (DEPT-135)
C=O Carbonyl165.0 - 167.0 162.1 164.5 - 166.0 C (quat)
C2 Ar-

-OMe
157.0 154.1 155.0 - 156.0 C (quat)
C4 Ar-

H
133.0132.4132.5 - 133.0CH (+ve)
C6 Ar-

H
130.0130.1130.0 - 131.0CH (+ve)
C5 Ar-

-Cl
126.0 125.8 125.5 - 126.5 C (quat)
C1 Ar-

-CO
120.0 - 122.0124.3122.0 - 124.0C (quat)
C3 Ar-

H
113.0 115.9 113.0 - 114.5 CH (+ve)
OMe

56.256.5 (est)56.0 - 56.5

(+ve)
  • *Data Source: Derived from Methyl 5-chloro-2-methoxybenzoate in

    
     (Ref 1, 2).[1]
    
  • **Data Source: 5-chloro-2-methoxy-

    
    -phenylbenzamide in 
    
    
    
    (Ref 3).[1]
Critical Assignment Notes:
  • The "Ortho-Shielding" Effect (C3): C3 is consistently the most shielded aromatic carbon (~113 ppm).[1] This is due to the strong resonance donation of the ortho methoxy group, which increases electron density at C3 and C5.[2] However, C5 is deshielded by the directly attached Chlorine, leaving C3 as the unique high-field signal.[2]

  • Solvent Effects (DMSO-

    
     vs. 
    
    
    
    ):
    • Carbonyl (C=O): Expect a downfield shift of +1.5 to +2.0 ppm in DMSO-

      
       due to hydrogen bonding with the amide protons.[1]
      
    • Methoxy (OMe): Remains relatively stable (

      
       ppm).[1][2]
      
    • C2 (Ar-C-OMe): May show slight variation due to solvent-induced conformational changes in the methoxy group's orientation relative to the ring plane.[1]

Structural Elucidation Workflow

To guarantee accurate assignment, one cannot rely on 1D


C NMR alone due to the proximity of C4, C5, and C6.[2] The following logic flow uses 2D NMR correlations to validate the structure.

NMR_Assignment_Flow Sample Sample: this compound H1_NMR 1H NMR Screening Identify OMe (s) & Amide NH2 Sample->H1_NMR C13_1D 13C {1H} NMR Identify 8 distinct signals H1_NMR->C13_1D Quat_ID Isolate Quaternary Carbons (C1, C2, C5, C=O) C13_1D->Quat_ID Low Intensity CH_ID Isolate CH Carbons (C3, C4, C6) C13_1D->CH_ID High Intensity HMBC HMBC (Long Range) Key: OMe protons -> C2 Quat_ID->HMBC CH_ID->HMBC Assign_C2 Confirm C2 (~155 ppm) HMBC->Assign_C2 3J Coupling Assign_C3 Confirm C3 (Shielded ~113 ppm) Couples to C1/C5 Assign_C2->Assign_C3 NOE or 3J Final Validated Structure Assign_C3->Final

Figure 1: Logic flow for unambiguous NMR assignment of trisubstituted benzamides.

Experimental Protocol for High-Resolution Acquisition

For researchers characterizing this compound or its derivatives (e.g., in impurity profiling), the following protocol ensures detection of weak quaternary carbons (C-Cl and C=O).

Reagents & Preparation[1][3][4][5][6][7][8][9]
  • Solvent: DMSO-

    
     (Preferred for solubility and H-bonding stabilization) or 
    
    
    
    (Standard for literature comparison).[1]
  • Concentration: Minimum 20 mg/0.6 mL for clear quaternary signals in <1 hour.

  • Reference: TMS (0.00 ppm) or Solvent Residual Peak (DMSO center: 39.5 ppm).[1][2]

Instrument Parameters (Recommended)
ParameterSettingRationale
Pulse Sequence zgpg30 (Power-gated decoupling)Minimizes NOE distortion on quaternary carbons (C1, C2, C5, C=O) allowing for better integration accuracy.[1][2]
Relaxation Delay (D1) 2.0 - 5.0 secondsThe C-Cl (C5) and C=O carbons have long

relaxation times.[1] Short D1 leads to signal saturation and loss of these peaks.[1]
Spectral Width 240 ppm (-20 to 220 ppm)Ensures capture of the carbonyl (>160 ppm) without aliasing.[1][2]
Scans (NS) > 1024Required to resolve the splitting of C5 if analyzing high-res coupling or trace impurities.[1]

Mechanistic Insight: The "Push-Pull" Effect

Understanding the causality behind the shifts allows you to predict shifts in derivatives.[1]

  • C2 (Ipso-Methoxy): The oxygen atom is highly electronegative, pulling electron density through the sigma bond (Inductive withdrawal,

    
    ), causing extreme deshielding (~155 ppm).[2]
    
  • C3 (Ortho-Methoxy): The oxygen lone pair donates electron density into the ring via resonance (

    
    ).[1] This increases electron density specifically at the ortho and para positions.[1] Since C3 is ortho to the methoxy and meta to the withdrawing Chlorine, it receives the maximum shielding benefit, appearing furthest upfield (~113 ppm).[2]
    
  • C5 (Ipso-Chloro): Chlorine is unique; it is electronegative (

    
    ) but has weak resonance donation (
    
    
    
    ).[1] The inductive effect dominates at the ipso carbon, but the "Heavy Atom Effect" of Chlorine often causes a slight shielding relative to a proton, or only mild deshielding compared to other halogens.[2] However, in this crowded ring, it typically resonates near 125-126 ppm.[2]

References

  • ChemicalBook Spectral Database. Methyl 5-chloro-2-methoxybenzoate 13C NMR Spectrum. Accessed 2025.[1][3] Available at:

  • National Institutes of Health (NIH) / PubChem. this compound Compound Summary.[1] PubChem CID 3362317.[1] Available at: [1][2]

  • ResearchGate / Journal of the Serbian Chemical Society. The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. (2009).[1][2] Provides comparative aromatic shifts for the N-phenyl analog. Available at:

Sources

Safety Operating Guide

5-Chloro-2-methoxybenzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational protocols for the safe handling and disposal of 5-Chloro-2-methoxybenzamide . It is designed for researchers and lab safety officers requiring immediate, actionable compliance data.

Executive Summary: Disposal Classification

  • Waste Stream: Halogenated Organic Waste.[1]

  • RCRA Status: Non-listed (unless specific formulations apply), but regulated as Characteristic Hazardous Waste due to toxicity and halogen content.

  • Primary Hazard: Irritant (Skin/Eye/Respiratory) and Harmful if Swallowed.[2]

  • Disposal Method: High-temperature incineration with acid gas scrubbing. Do not dispose of down the drain or in regular trash.

Chemical Profile & Hazard Assessment

Before initiating disposal, verify the chemical identity to ensure compatibility with waste streams.

ParameterSpecification
Chemical Name This compound
CAS Number 23068-80-6
Molecular Formula C₈H₈ClNO₂
Physical State Solid (White to off-white crystalline powder)
Solubility Low in water; soluble in DMSO, Methanol, Dichloromethane
Flash Point N/A (Solid)
GHS Hazard Classification

Treat this compound as a hazardous agent. It is an aromatic amide with halogen substitution, increasing its persistence and potential toxicity.

  • H302: Harmful if swallowed.[2][3][4][5]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2][6]

  • H335: May cause respiratory irritation.[2][6]

Waste Characterization & Segregation

Proper segregation is the single most critical step in chemical disposal. Mixing this compound with incompatible streams can create dangerous byproducts or violate incineration permits.

Segregation Rules
  • Halogenated vs. Non-Halogenated: Because this molecule contains Chlorine, it must be classified as Halogenated Waste . Even if dissolved in a non-halogenated solvent (e.g., Acetone), the presence of the chlorinated solute often mandates disposal in the halogenated stream to prevent corrosion or toxic emissions (dioxins) in standard incinerators.

  • No Oxidizers: Do not mix with strong oxidizing agents (e.g., Nitric Acid, Peroxides).

  • No Aqueous Mix: Keep separate from aqueous acid/base streams to prevent precipitation or hydrolysis.

Operational Disposal Protocols

Scenario A: Disposal of Pure Solid

Used for expired stock, spilled solids, or excess weighing powder.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.

  • Transfer: Transfer the solid using a chemically compatible spatula. Avoid generating dust.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "this compound (100%)"

    • Hazard Checkbox: Toxic, Irritant.[6]

  • Storage: Store in a Satellite Accumulation Area (SAA) inside a secondary container until pickup.

Scenario B: Disposal of Solutions (Liquid Waste)

Used for reaction mixtures or mother liquors.

  • Solvent Identification: Determine the primary solvent.

    • If solvent is Dichloromethane/Chloroform: Use Halogenated Solvent carboy.

    • If solvent is Methanol/Acetone: Check facility rules.[7] Usually, >1-2% halogenated content moves the whole container to Halogenated Waste . Recommendation: Default to Halogenated Waste to ensure compliance.

  • Container: Use a safety carboy (polypropylene or stainless steel) compatible with the solvent.

  • Venting: Ensure the cap is vented if the solution is prone to off-gassing, though this is rare for this stable amide.

  • Labeling: List all components (e.g., "Methanol 95%, this compound 5%").

Scenario C: Empty Containers
  • Triple Rinse: Triple rinse the empty original container with a solvent capable of dissolving the residue (e.g., Acetone or Methanol).

  • Rinsate Disposal: Pour the rinsate into the Liquid Halogenated Waste container (Protocol B).

  • Defacing: Deface the original label and mark as "Empty."

  • Trash: Dispose of the dry, rinsed container in regular glass/plastic trash (check local "P-listed" rules, though this chemical is generally not P-listed).

Workflow Visualization

The following diagram illustrates the decision logic for segregating this chemical waste.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck SolidPath Solid Waste (Powder/Crystals) StateCheck->SolidPath Pure Substance LiquidPath Liquid Solution (Dissolved) StateCheck->LiquidPath Reaction Mix/Wash SolidContainer Container: Wide-mouth HDPE Jar SolidPath->SolidContainer LiquidCheck Solvent Type? LiquidPath->LiquidCheck SolidStream Stream: Solid Hazardous Waste (Halogenated) SolidContainer->SolidStream HaloSolvent Halogenated Solvent (e.g., DCM) LiquidCheck->HaloSolvent NonHaloSolvent Non-Halo Solvent (e.g., MeOH, Acetone) LiquidCheck->NonHaloSolvent HaloStream Stream: Halogenated Liquid Waste HaloSolvent->HaloStream NonHaloSolvent->HaloStream Contaminated with Chlorinated Solute

Figure 1: Decision matrix for segregating this compound waste streams.

Emergency Procedures

In the event of a spill or exposure during disposal:

  • Spill (Solid): Do not dry sweep if dust generation is likely. Use a wet wipe or damp paper towel to pick up the powder. Place all cleanup materials into the Solid Hazardous Waste container.

  • Spill (Liquid): Absorb with an inert material (vermiculite or spill pads). Do not use combustible materials like sawdust if the solvent is flammable.

  • Skin Contact: Wash with soap and water for 15 minutes. The compound is an irritant and can be absorbed.[2]

  • Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present.[2]

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 3362317, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Chloro-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the fast-paced world of drug development, our focus is often on the target molecule and its therapeutic potential. However, the foundational principle of all successful research is safety. Handling novel or specialized chemical intermediates like 5-Chloro-2-methoxybenzamide requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven approach to selecting and using Personal Protective Equipment (PPE), ensuring that your focus can remain on scientific advancement, secure in the knowledge that you are protected.

The causality behind our safety protocols is simple: a thorough understanding of a chemical's hazard profile dictates the necessary level of protection. We don't just wear PPE; we select specific equipment to counteract identified risks.

Hazard Assessment: Understanding the Risks of this compound

Before handling any chemical, a critical first step is to consult its Safety Data Sheet (SDS) and available toxicological information. While a specific, comprehensive SDS for this compound is not always readily available, data from structurally similar compounds and aggregated GHS information provide a strong basis for a robust risk assessment. The primary hazards are associated with irritation upon contact.[1][2]

Based on available data, this compound and related compounds should be handled as a hazardous substance with the following potential classifications:

Hazard ClassGHS Hazard StatementRationale & Implication for PPE Selection
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationDirect contact with the solid or solutions can cause redness, itching, or inflammation. This mandates the use of appropriate chemical-resistant gloves and a lab coat to prevent skin exposure.[1][3]
Serious Eye Damage/Irritation (Category 2)H319: Causes serious eye irritationThe fine powder or splashes of a solution can cause significant, potentially damaging, eye irritation.[1][3] This risk makes chemical splash goggles a non-negotiable requirement. A face shield provides an additional layer of protection.
Specific Target Organ Toxicity (Single Exposure, Category 3)H335: May cause respiratory irritationInhalation of the dust or aerosols can irritate the respiratory tract.[3] All handling of the solid compound should be performed in a certified chemical fume hood to control airborne particles.
Acute Toxicity, Oral (Potential Hazard)H302: Harmful if swallowedWhile less common in a lab setting with proper hygiene, ingestion is a potential route of exposure.[3] Strict adherence to no eating, drinking, or smoking in the lab is essential.

Core Directive: Essential PPE for Safe Handling

The selection of PPE is a direct response to the hazards identified above. The following is the minimum required PPE for handling this compound.

A. Eye and Face Protection

The eyes are exceptionally vulnerable to chemical insults. Standard safety glasses are insufficient as they do not protect from splashes or fine dust entering from the sides or top.

  • Primary Protection: Chemical splash goggles that conform to ANSI Z87.1 standards are mandatory.[4][5] They create a seal around the eyes, offering robust protection against splashes and airborne powder.

  • Secondary Protection: For procedures with a higher risk of splashing, such as preparing solutions or during transfers of larger quantities, a full-face shield should be worn over the chemical splash goggles.[6][7]

B. Skin and Body Protection

Preventing dermal contact is paramount. This requires a multi-layered approach.

  • Gloves: Nitrile gloves are a suitable choice for handling solid this compound and for protection against incidental contact with common laboratory solvents.[4]

    • Protocol: Always inspect gloves for tears or punctures before use. When working, practice the "double gloving" technique for added security, especially during lengthy procedures.[8] Contaminated gloves must be removed and replaced immediately, using a technique that avoids skin contact with the outer surface of the glove.

  • Laboratory Coat: A full-length, long-sleeved lab coat is required to protect skin and personal clothing from contamination.[4][9] Cuffs should be snug around the wrist.

  • Apparel: Full-length pants and closed-toe shoes are mandatory.[10] Sandals, shorts, or any clothing that exposes skin on the lower body are strictly prohibited in the laboratory.

C. Respiratory Protection

Engineering controls are the first and most effective line of defense against respiratory hazards.

  • Primary Control: All weighing and handling of solid this compound must be conducted within a certified chemical fume hood.[10][11] This captures dust and vapors at the source, preventing inhalation.

  • Secondary Protection: In the rare event of a large spill outside of a fume hood or if engineering controls are not available or fail, a respirator may be necessary. An N95-rated respirator can provide protection against airborne particulates.[8] However, reliance on respirators should be a last resort, and their use requires a formal respiratory protection program, including fit-testing and training.

Operational and Disposal Plans

Properly using and disposing of PPE is as critical as selecting it.

Experimental Workflow and PPE Integration

The following diagram illustrates the logical flow for safely handling this compound, integrating the necessary PPE at each stage.

G Workflow for Handling this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Risk_Assessment 1. Risk Assessment (Review SDS) Select_PPE 2. Select & Inspect PPE - Goggles & Face Shield - Nitrile Gloves (Double) - Lab Coat Risk_Assessment->Select_PPE Identifies Hazards Prep_Work_Area 3. Prepare Work Area (In Chemical Fume Hood) Select_PPE->Prep_Work_Area Weigh_Chemical 4. Weigh Compound (Minimize Dust Generation) Prep_Work_Area->Weigh_Chemical Begin Work Perform_Experiment 5. Perform Experiment (e.g., Dissolution, Reaction) Weigh_Chemical->Perform_Experiment Decontaminate 6. Decontaminate (Glassware & Surfaces) Perform_Experiment->Decontaminate Experiment Complete Dispose_Waste 7. Segregate Waste - Contaminated PPE - Chemical Residue Decontaminate->Dispose_Waste Doff_PPE 8. Doff PPE Correctly (Gloves last, avoid contact) Dispose_Waste->Doff_PPE Wash_Hands 9. Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Logical workflow integrating PPE use from preparation to cleanup.

Step-by-Step Spill Management Protocol

In the event of a spill, a calm and methodical response is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: If the spill is large or involves other hazardous materials, evacuate the area and contact your institution's safety officer.

  • Don Appropriate PPE: For a small, manageable spill, don the following before cleanup:

    • Double nitrile gloves

    • Chemical splash goggles and a face shield

    • A lab coat

    • An N95 respirator if the spill generates significant dust outside a fume hood.

  • Contain the Spill: Gently cover the solid spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[7]

  • Clean Up: Carefully scoop the contained material into a clearly labeled, sealable waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Dispose of PPE: All PPE used during the cleanup must be considered contaminated and disposed of in the designated solid hazardous waste stream.[7]

Disposal of Contaminated PPE and Chemical Waste

Proper disposal prevents cross-contamination and ensures compliance with environmental regulations.

  • PPE Disposal: Used gloves, disposable lab coats, and other contaminated items should be placed in a designated, sealed hazardous waste bag or container. Never dispose of contaminated PPE in the regular trash.

  • Chemical Waste: All residual this compound and solutions containing it must be collected in a properly labeled hazardous waste container.[12] These containers should be kept closed when not in use. Never pour chemical waste down the drain.[13] Consult your institution's environmental health and safety office for specific disposal procedures.

By integrating this expert-level understanding of hazard assessment with meticulous operational planning, you build a self-validating system of safety. This approach not only protects you and your colleagues but also upholds the scientific integrity of your work.

References

  • 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide. PubChem. National Center for Biotechnology Information. [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill. [Link]

  • Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. (2024). Carl ROTH. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. (2024). SAMS Solutions. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University. [Link]

  • Managing and Disposing of Household Hazardous Waste. New York State Department of Environmental Conservation. [Link]

  • School Chemistry Laboratory Safety Guide. (2007). Centers for Disease Control and Prevention (CDC). [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield (CSUB). [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC). [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro - BESA. [Link]

  • This compound. PubChem. National Center for Biotechnology Information. [Link]

  • Material Safety Data Sheet - 4-Amino-5-Chloro-2-Methoxybenzoic Acid, 98+%. Cole-Parmer. [Link]

  • Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista. [Link]

  • Hazardous Waste Manual. Alabama A&M University. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.